Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
ethyl 2-(3-amino-1H-1,2,4-triazol-5-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-2-12-5(11)3-4-8-6(7)10-9-4/h2-3H2,1H3,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWORJPBMFMZKAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365898 | |
| Record name | ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86152-46-7 | |
| Record name | ethyl (5-amino-1H-1,2,4-triazol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific literature for this exact molecule, this guide presents a generalized synthetic approach and predicted characterization data based on established chemical principles and analysis of structurally similar compounds.
Introduction
1,2,4-triazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals with a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The title compound, this compound (CAS No. 86152-46-7, Molecular Formula: C₆H₁₀N₄O₂), incorporates both the 1,2,4-triazole nucleus and an ethyl acetate moiety, making it a valuable building block for the synthesis of more complex drug candidates. This guide outlines a plausible synthetic route and the expected analytical data for the confirmation of its structure.
Proposed Synthesis
A common and effective method for the synthesis of N-substituted 1,2,4-triazole derivatives involves the alkylation of a pre-formed triazole ring. In this proposed synthesis, the key intermediate is a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, which is then reacted with ethyl chloroacetate to yield the target molecule.
Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: A Generalized Approach
Step 1: Synthesis of 4-Amino-4H-1,2,4-triazole-3-thiol
-
A mixture of thiocarbohydrazide (0.1 mol) and an appropriate carboxylic acid (e.g., formic acid, 0.12 mol) is heated, often without a solvent, at a temperature sufficient to induce cyclization, typically in the range of 120-150 °C.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is triturated with a suitable solvent, such as ethanol or water, to remove any unreacted starting materials.
-
The solid product, 4-amino-4H-1,2,4-triazole-3-thiol, is collected by filtration, washed with cold solvent, and dried.
Step 2: Synthesis of this compound
-
To a solution of 4-amino-4H-1,2,4-triazole-3-thiol (0.05 mol) in a suitable solvent such as absolute ethanol or dimethylformamide (DMF), a base (e.g., triethylamine or potassium carbonate, 0.06 mol) is added.
-
The mixture is stirred at room temperature for 30 minutes.
-
Ethyl chloroacetate (0.055 mol) is then added dropwise to the reaction mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours, with progress monitored by TLC.
-
After completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the pure this compound.
Characterization
The structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques. The following table summarizes the predicted data based on the analysis of analogous compounds.
Predicted Quantitative Data
| Parameter | Predicted Value |
| Molecular Weight | 170.17 g/mol |
| Melting Point (°C) | Expected to be a solid with a distinct melting point, likely in the range of 150-200 °C, characteristic of similar triazole derivatives. |
| ¹H NMR (DMSO-d₆, ppm) | δ 1.1-1.3 (t, 3H, -CH₃), 4.0-4.2 (q, 2H, -OCH₂-), 3.5-3.7 (s, 2H, -CH₂-CO), 5.5-6.0 (br s, 2H, -NH₂), 12.0-13.0 (br s, 1H, triazole N-H) |
| ¹³C NMR (DMSO-d₆, ppm) | δ 14.0-15.0 (-CH₃), 35.0-40.0 (-CH₂-CO), 60.0-62.0 (-OCH₂-), 145.0-150.0 (triazole C3), 155.0-160.0 (triazole C5), 168.0-172.0 (C=O) |
| IR (KBr, cm⁻¹) | ~3300-3400 (N-H stretch, amino), ~3100 (N-H stretch, triazole), ~2900-3000 (C-H stretch), ~1730 (C=O stretch, ester), ~1640 (N-H bend) |
| Mass Spectrum (m/z) | [M+H]⁺ at 171.0882 |
Characterization Workflow
Caption: Logical workflow for the structural characterization of the target compound.
Experimental Protocols for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the ethyl acetate and amino-triazole moieties.
-
-
Infrared (IR) Spectroscopy:
-
Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the N-H, C-H, C=O, and other functional groups.
-
-
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into a mass spectrometer, typically using electrospray ionization (ESI).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion ([M+H]⁺) and confirm the molecular weight.
-
-
Melting Point Determination:
-
Place a small amount of the crystalline solid into a capillary tube.
-
Determine the melting point range using a calibrated melting point apparatus. A sharp melting point range is indicative of high purity.
-
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic route offers a practical approach for its preparation, and the predicted analytical data serves as a benchmark for structural confirmation. Researchers and drug development professionals can utilize this information as a starting point for the synthesis and further investigation of this and related 1,2,4-triazole derivatives for various therapeutic applications. It is important to reiterate that the provided protocols and data are based on established chemical knowledge of similar compounds and should be adapted and validated experimentally.
An In-Depth Technical Guide on the Physicochemical Properties of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its chemical identity, physical characteristics, and spectral properties, and includes a detailed experimental protocol for the synthesis of related compounds, providing a foundational resource for researchers in the field.
Chemical and Physical Properties
This compound is a triazole derivative featuring an ethyl acetate substituent. Its core structure is a 1,2,4-triazole ring, a common scaffold in many biologically active compounds. The presence of an amino group and the ester functionality contribute to its specific chemical reactivity and potential for further synthetic modifications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 86152-46-7 | [1][2][3][4][5][6] |
| Molecular Formula | C₆H₁₀N₄O₂ | [2][3] |
| Molecular Weight | 170.17 g/mol | [3] |
| Boiling Point | 394.3°C at 760 mmHg | [3] |
| Storage Conditions | 2-8°C, protected from light, stored in inert gas | [3] |
Spectroscopic Data
While specific experimental spectra for this compound are not available in the cited literature, data from closely related 1,2,4-triazole derivatives can provide an indication of the expected spectral characteristics.
Table 2: Expected Spectroscopic Characteristics
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methylene protons of the acetate group, and signals for the amino and triazole ring protons. |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon of the acetate, and the carbons of the triazole ring. |
| **FTIR (cm⁻¹) ** | Characteristic absorption bands for N-H stretching (amino group), C-H stretching (aliphatic), C=O stretching (ester), and C=N and N-N stretching (triazole ring). |
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature. However, a general and efficient method for the synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates has been developed, known as the Pinner reaction strategy.[7] This methodology can likely be adapted for the synthesis of the title compound.
General Experimental Workflow for the Synthesis of 2-(1H-1,2,4-triazol-3-yl)acetates via the Pinner Reaction
Protocol Details:
-
Formation of Carboxyimidate Salts: α-Mono- and α,α-disubstituted ethyl cyanoacetates are converted into the corresponding carboxyimidate salts. This is the key intermediate in the Pinner reaction.[7]
-
Reaction with Formylhydrazide: The carboxyimidate salt is then reacted with formylhydrazide. The nature of the starting Pinner salt and the nucleophile will determine the final product.[7]
-
Cyclization: The subsequent intramolecular cyclization leads to the formation of the 1,2,4-triazole ring, yielding the desired 2-(1H-1,2,4-triazol-3-yl)acetate derivative.[7]
Biological Activity and Signaling Pathways
Derivatives of 1,2,4-triazole are well-established as potent antifungal agents.[8] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51).[1][9][10] This enzyme is a crucial component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.
Ergosterol Biosynthesis Inhibition by Triazole Derivatives
By inhibiting 14α-demethylase, triazole compounds prevent the conversion of lanosterol to ergosterol. This leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the fungal cell.[9] The consequence is a disruption of the cell membrane's structure and function, ultimately leading to the inhibition of fungal growth and cell death. The broad-spectrum activity of many triazole-based drugs highlights the effectiveness of targeting this essential fungal pathway.[1][10]
Conclusion
This compound is a valuable building block for the synthesis of potentially bioactive molecules. While a complete physicochemical profile is yet to be established, its structural similarity to known antifungal agents suggests that it and its derivatives are promising candidates for further investigation in the development of new therapeutic agents. The provided information serves as a starting point for researchers to design and execute further studies to fully characterize this compound and explore its potential applications.
References
- 1. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments | MDPI [mdpi.com]
- 2. keyorganics.net [keyorganics.net]
- 3. This compound [myskinrecipes.com]
- 4. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 5. 86152-46-7|this compound|BLD Pharm [bldpharm.com]
- 6. This compound (1 x 1 g) | Reagentia [reagentia.eu]
- 7. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Overview of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate and Related Derivatives
An In-depth Technical Guide for Drug Development Professionals
Spectroscopic Data of Structurally Similar Compounds
To approximate the spectroscopic profile of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate, data from related 1,2,4-triazole derivatives are presented below. These compounds share key structural motifs, such as the 5-amino-1,2,4-triazole core or a side chain with an ester group, providing valuable reference points.
Table 1: 1H NMR Spectroscopic Data of Related 1,2,4-Triazole Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| 5-((Styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine | CDCl3/DMSO-d6 | 12.67 (bs, 1H), 7.81-7.19 (m, 5H), 6.95 (d, 1H, J=9.6 Hz), 5.41 (s, 2H), 4.47 (bs, 2H) | NH (triazole), Ar-H & HA, HB, NH2, CH2 |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | DMSO-d6 | 13.75 (s, 1H), 7.50-7.30 (m, 5H), 5.76 (s, 2H) | SH, Ar-H, NH2 |
| Ethyl 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-4H-chromene-3-carboxylate | CDCl3 | 8.02 (s, 1H), 7.84 (d, 2H, J=7.17 Hz), 7.40 (t, 2H, J=7.17 Hz), 7.31 (t, 1H, J=7.17 Hz), 7.16-7.00 (m, 3H), 6.88 (d, 1H, J=8.12 Hz), 5.76 (s, 2H), 4.32 (q, 2H, J=7.17 Hz), 3.70 (s, 2H), 1.38 (t, 3H, J=7.17 Hz) | Ar-H, Ar-H, Ar-H, Ar-H, Ar-H, Ar-H, NCH2, OCH2, CH2, CH3 |
Table 2: 13C NMR Spectroscopic Data of Related 1,2,4-Triazole Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 5-((Styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine | CDCl3/DMSO-d6 | 164.3, 160.9 (C-5), 157.1 (C-3), 135.7 (C-HA), 132.7, 132.2, 126.3 (C-HB), 118.3, 59.8 (CH2) |
| 4-Ethyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-thiol[1] | DMSO-d6 | 167.5, 146.3, 130.3, 129.3, 128.9, 126.8, 39.7, 13.7 |
| Ethyl 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-4H-chromene-3-carboxylate | CDCl3 | 166.42, 154.60, 149.52, 147.77, 130.57, 128.72, 128.03, 127.95, 125.71, 125.61, 124.86, 120.26, 119.27, 116.39, 105.39, 61.19, 49.53, 24.90, 14.25 |
Table 3: IR Spectroscopic Data of Related 1,2,4-Triazole Derivatives
| Compound | Sample Prep. | Wavenumber (cm-1) | Assignment |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | KBr | 3452, 3298 (NH), 2595 (S-H), 1614 (C=N) | NH stretching, SH stretching, C=N stretching |
| 4-Ethyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-thiol[1] | KBr | 3038-3104 (Ar-H), 1611, 1472, 1420 (C-N, C=N, C-N-C in triazole), 1573 (C=N), 1259 (C=S), 681 (C-S-C) | Aromatic C-H, Triazole ring vibrations, C=N stretching, C=S stretching, C-S-C stretching |
| Ethyl 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-4H-chromene-3-carboxylate | KBr | 3124, 2926, 2851, 1711 (C=O), 1653, 1488, 1305, 1224, 1191, 1100, 1053, 840, 764 | N-H/Ar-H stretching, C-H stretching, C=O stretching (ester) |
Table 4: Mass Spectrometry Data of a Related 1,2,4-Triazole Derivative
| Compound | Ionization Method | m/z | Assignment |
| Ethyl-4-[(9H-fluoren-3-ylmethylidene)amino]-2,4-dihydro-3H-1,2,4-triazol-3-one[2] | LC-MS | 305 | [M+1]+ |
Experimental Protocols
While a specific protocol for the synthesis of this compound was not found, a general methodology for the synthesis of related 1,2,4-triazole derivatives can be extrapolated from the literature. Many syntheses of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols involve the cyclization of a potassium dithiocarbazinate salt with hydrazine hydrate[3][4].
General Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol:
-
Preparation of the Acid Hydrazide: A substituted benzoic acid is reacted with ethanol in the presence of a strong acid catalyst (e.g., concentrated H2SO4) to form the corresponding ethyl ester. The ester is then treated with hydrazine hydrate to yield the acid hydrazide.
-
Formation of Potassium Dithiocarbazinate: The acid hydrazide is dissolved in a solution of potassium hydroxide in absolute ethanol. Carbon disulfide is added dropwise with stirring at a low temperature. The reaction mixture is stirred for several hours to form the potassium dithiocarbazinate salt.
-
Cyclization to the Triazole: The potassium salt is then refluxed with an excess of hydrazine hydrate. During this step, hydrogen sulfide gas is evolved, and the triazole ring is formed.
-
Purification: The reaction mixture is cooled, diluted with cold water, and acidified with a mineral acid (e.g., HCl) to precipitate the crude product. The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.
General Protocol for Spectroscopic Analysis:
-
1H and 13C NMR: Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent such as DMSO-d6 or CDCl3. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are often prepared as KBr pellets.
-
Mass Spectrometry: Mass spectra can be acquired using techniques such as Electrospray Ionization (ESI) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight and fragmentation pattern of the compound.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel chemical entity.
Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.
References
Technical Guide: Structure Elucidation and Confirmation of CAS 86152-46-7
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, a comprehensive literature search did not yield specific publications detailing the complete synthesis, spectroscopic analysis, and structure elucidation of the compound with CAS number 86152-46-7. Therefore, this guide presents a likely synthetic route and expected analytical data based on established chemical principles and published data for structurally related 1,2,4-triazole derivatives. The experimental protocols and data are representative and should be considered hypothetical until experimentally verified.
Introduction to CAS 86152-46-7
The compound identified by CAS number 86152-46-7 is named ethyl 2-(3-amino-1H-1,2,4-triazol-5-yl)acetate . It belongs to the class of heterocyclic compounds containing a 1,2,4-triazole ring, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. The 1,2,4-triazole moiety is a key pharmacophore in numerous approved drugs, including antifungal and anticancer agents.[1][2] The presence of an amino group and an ethyl acetate substituent suggests potential for further chemical modification and diverse biological interactions. This guide outlines a plausible pathway for its synthesis and the analytical methods required for its structural confirmation.
Proposed Synthesis and Experimental Protocol
A common and efficient method for the synthesis of substituted 1,2,4-triazoles involves the cyclization of appropriate precursors.[3] A likely synthetic route to ethyl 2-(3-amino-1H-1,2,4-triazol-5-yl)acetate is the reaction of ethyl malonimidate hydrochloride with aminoguanidine bicarbonate.
Caption: Proposed synthetic workflow for CAS 86152-46-7.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
Ethyl malonimidate hydrochloride
-
Aminoguanidine bicarbonate
-
Ethanol (absolute)
-
Sodium ethoxide
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, aminoguanidine bicarbonate is added portion-wise with stirring until the evolution of gas ceases.
-
Ethyl malonimidate hydrochloride is then added to the reaction mixture.
-
The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and neutralized by the dropwise addition of concentrated hydrochloric acid, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
Further purification is achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure ethyl 2-(3-amino-1H-1,2,4-triazol-5-yl)acetate.
Structure Elucidation and Confirmation
The definitive structure of the synthesized compound would be established through a combination of spectroscopic techniques.
Caption: Logical workflow for the structure elucidation of a synthesized compound.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, which supports the proposed structure.
Expected Data:
| Parameter | Expected Value |
| Molecular Formula | C6H10N4O2 |
| Molecular Weight | 170.17 g/mol |
| Ionization Mode | Electrospray Ionization (ESI) - Positive |
| Expected [M+H]+ | m/z 171.0877 |
| Key Fragments | Loss of ethoxy group (-OC2H5), loss of the entire ester group (-COOC2H5), fragmentation of the triazole ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Data (in DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.0 (broad s) | Singlet | 1H | NH (triazole ring) |
| ~6.5 (broad s) | Singlet | 2H | NH₂ (amino group) |
| ~4.1 (q) | Quartet | 2H | -O-CH₂ -CH₃ (ethyl ester) |
| ~3.6 (s) | Singlet | 2H | CH₂ -CO (acetate methylene) |
| ~1.2 (t) | Triplet | 3H | -O-CH₂-CH₃ (ethyl ester) |
Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C =O (ester carbonyl) |
| ~160 | C3-NH₂ (triazole ring) |
| ~155 | C5-CH₂ (triazole ring) |
| ~61 | -O-CH₂ -CH₃ (ethyl ester) |
| ~35 | CH₂ -CO (acetate methylene) |
| ~14 | -O-CH₂-CH₃ (ethyl ester) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Data (KBr pellet, cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretching (amino and triazole NH) |
| 3100-3000 | Medium | C-H stretching (aliphatic) |
| ~1735 | Strong | C=O stretching (ester carbonyl) |
| 1650-1600 | Strong | N-H bending (amino group), C=N stretching (ring) |
| 1580-1400 | Medium | C-N stretching, ring skeletal vibrations |
| ~1200 | Strong | C-O stretching (ester) |
Biological Significance and Potential Applications
While no specific biological activity or signaling pathway has been documented for CAS 86152-46-7, the 1,2,4-triazole scaffold is a cornerstone in the development of therapeutic agents.[4][5] Derivatives of 1,2,4-triazole are known to exhibit a wide array of pharmacological effects, including:
-
Antifungal Activity: Many triazole-based drugs, such as fluconazole and itraconazole, function by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes.[6]
-
Anticancer Activity: Certain 1,2,4-triazole derivatives have demonstrated potent anticancer properties through various mechanisms, including the inhibition of kinases and aromatase.[1]
-
Antiviral and Antimicrobial Properties: The triazole ring system is present in several antiviral and antibacterial compounds, highlighting its versatility in drug design.[5][7]
The structure of ethyl 2-(3-amino-1H-1,2,4-triazol-5-yl)acetate makes it a valuable building block for creating libraries of novel compounds for drug discovery. The amino and ester functionalities provide convenient handles for derivatization, allowing for the exploration of structure-activity relationships in the pursuit of new therapeutic agents.
Conclusion
The structure of CAS 86152-46-7, ethyl 2-(3-amino-1H-1,2,4-triazol-5-yl)acetate, can be confidently assigned based on a combination of modern synthetic and analytical techniques. This guide has outlined a plausible synthetic route and the expected spectroscopic data that would confirm its structure. The presence of the 1,2,4-triazole moiety suggests that this compound and its derivatives are of significant interest for further investigation in the fields of medicinal chemistry and drug development. Experimental verification of the data presented herein is a necessary next step to fully characterize this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1, 2, 4-triazole derivatives: Significance and symbolism [wisdomlib.org]
- 6. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the versatile pharmacological activities associated with the 1,2,4-triazole nucleus.[1][2] A fundamental understanding of its physicochemical properties, particularly its solubility in various organic solvents, is crucial for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the predicted solubility profile of this compound and outlines a detailed experimental protocol for its quantitative determination.
Core Compound Information
The structure of this compound (CAS No: 86152-46-7, Molecular Formula: C6H10N4O2) incorporates several functional groups that dictate its solubility behavior: a polar 1,2,4-triazole ring, an amino group capable of hydrogen bonding, and an ethyl acetate group which adds some non-polar character.[3][4][5][6][7] The presence of both hydrogen bond donors (amino group) and acceptors (triazole nitrogens, carbonyl oxygen) suggests a complex solubility profile.[1]
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The amino and triazole groups can form strong hydrogen bonds with protic solvents. The ethyl acetate group may slightly limit solubility compared to more polar analogs.[1][8] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are strong hydrogen bond acceptors and have high polarity, which can effectively solvate the polar functional groups of the molecule.[8][9] |
| Intermediate Polarity | Acetone, Ethyl Acetate | Moderate | These solvents can interact with the ester group and, to a lesser extent, the triazole ring, but may be less effective at solvating the highly polar amino group. |
| Non-Polar | Hexane, Toluene, Dichloromethane (DCM) | Low | The overall polarity of the molecule is too high to be effectively solvated by non-polar solvents. Some minimal solubility in DCM might be observed.[9] |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental method such as the isothermal shake-flask method is recommended. This protocol provides a reliable and reproducible approach.
Objective
To quantitatively determine the solubility of this compound in a range of common organic solvents at a specified temperature (e.g., 25 °C).
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
To remove any suspended solid particles, centrifuge the withdrawn sample or filter it through a syringe filter. This step is critical to avoid overestimation of solubility.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of known concentrations of the compound in the respective solvent.
-
Analyze the saturated solution samples and the standard solutions using a calibrated analytical technique, such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve from the standard solutions (absorbance or peak area vs. concentration).
-
Determine the concentration of the compound in the saturated solution samples by interpolating their analytical response on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
The experiment should be performed in triplicate to ensure the reliability of the results.
-
Experimental Workflow Visualization
The logical flow of the experimental protocol for determining solubility is depicted in the following diagram.
Synthesis and Logical Relationships
The synthesis of 1,2,4-triazole derivatives often involves cyclization reactions. For instance, a common route to substituted 2-(1H-1,2,4-triazol-3-yl)acetates involves the reaction of carboxyimidate salts with formylhydrazide.[2] The purification and handling of the final product, this compound, are directly influenced by its solubility characteristics.
Relationship between Synthesis, Purification, and Solubility
The following diagram illustrates the logical connection between the synthesis of the target compound, the role of solubility in its purification, and the subsequent determination of its solubility profile.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 4. keyorganics.net [keyorganics.net]
- 5. This compound (1 x 1 g) | Reagentia [reagentia.eu]
- 6. This compound|CAS 86152-46-7|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 7. 86152-46-7|this compound|BLD Pharm [bldpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
The Versatile Scaffold: An In-depth Technical Guide to the Medicinal Chemistry Applications of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This technical guide focuses on the core structure of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate, a versatile scaffold for the development of novel therapeutic agents. While specific biological data for this exact ester is limited in publicly available literature, this document extrapolates its potential applications based on the extensive research conducted on its close derivatives. This guide will delve into the synthesis, potential therapeutic applications, and relevant signaling pathways associated with this class of compounds, providing a comprehensive resource for researchers in drug discovery and development.
Introduction: The Prominence of the 1,2,4-Triazole Core
The 1,2,4-triazole ring is a privileged heterocyclic motif frequently incorporated into the design of small-molecule drugs. Its unique structural features, including its planarity, hydrogen bonding capabilities, and dipole moment, allow for favorable interactions with a wide array of biological targets. Derivatives of 1,2,4-triazole have demonstrated a remarkable range of bioactivities, including antimicrobial, antifungal, antiviral, anticancer, anticonvulsant, anti-inflammatory, and analgesic properties.[1][2][3][4] The presence of the 5-amino and the 3-acetate functional groups on the core structure of this compound provides key handles for synthetic modification, enabling the exploration of vast chemical space to optimize potency and selectivity for various therapeutic targets.
Synthesis of the Core Scaffold
A common and efficient method for the synthesis of 2-(1H-1,2,4-triazol-3-yl)acetates is through the Pinner reaction.[5] This strategy involves the conversion of α-cyanoacetates into the corresponding carboxyimidate salts, which serve as key intermediates. Subsequent reaction with formylhydrazide leads to the formation of the desired triazolylacetate.
Experimental Protocol: General Synthesis of 2-(1H-1,2,4-triazol-3-yl)acetates via the Pinner Reaction[5]
Step 1: Formation of the Carboxyimidate Salt
-
A solution of the appropriate α-cyanoacetate (1.0 eq) in a suitable anhydrous solvent (e.g., diethyl ether or dioxane) is cooled to 0 °C.
-
Anhydrous hydrogen chloride gas is bubbled through the solution until saturation.
-
The reaction mixture is stirred at 0 °C for several hours, and then allowed to warm to room temperature and stirred for an additional period (typically overnight).
-
The resulting precipitate, the carboxyimidate hydrochloride salt, is collected by filtration, washed with anhydrous ether, and dried under vacuum.
Step 2: Cyclization to the 1,2,4-Triazole Ring
-
The carboxyimidate hydrochloride salt (1.0 eq) is suspended in a suitable solvent (e.g., ethanol).
-
Formylhydrazide (1.0-1.2 eq) is added to the suspension.
-
The reaction mixture is heated to reflux and stirred for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired Ethyl 2-(1H-1,2,4-triazol-3-yl)acetate derivative.
Note: For the synthesis of the title compound, this compound, a modification of this protocol using a different nitrogen source in the cyclization step would be necessary to incorporate the 5-amino group.
Potential Therapeutic Applications
Based on the biological activities of structurally related 1,2,4-triazole derivatives, this compound holds promise in several therapeutic areas.
Antimicrobial and Antifungal Activity
The 1,2,4-triazole scaffold is a well-established pharmacophore in antimicrobial and antifungal agents.[6][7][8] Derivatives have shown potent activity against a range of bacterial and fungal pathogens. The proposed mechanism of action for many triazole antifungals involves the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, which is an essential component of the fungal cell membrane.
Workflow for Antimicrobial Screening
Anticancer Activity
Numerous 1,2,4-triazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[9][10][11] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Quantitative Data on Anticancer Activity of 1,2,4-Triazole Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Thiazole-1,2,3-triazole hybrids | Human glioblastoma | 3.20 - 10.67 | [1] |
| β-keto-1,2,3-triazole derivatives | MCF-7 (Breast) | 39.3 - >54.6 | [2] |
| 4,5-bis(phenyl)-4H-1,2,4-triazol-3-amine | A549 (Lung) | 1.09 | [9] |
| Bis-triazoles | OVCAR-4 (Ovarian) | 0.515 | [7] |
Enzyme Inhibition
The 1,2,4-triazole nucleus serves as a scaffold for the design of potent enzyme inhibitors targeting a range of enzymes implicated in various diseases.[12]
Quantitative Data on Enzyme Inhibition by 1,2,4-Triazole Derivatives
| Compound Class | Enzyme | IC50 (µM) | Reference |
| Azinane-triazole derivatives | Acetylcholinesterase (AChE) | 0.73 | [12] |
| Azinane-triazole derivatives | Butyrylcholinesterase (BChE) | 0.038 | [12] |
| Azinane-triazole derivatives | α-Glucosidase | 36.74 | [12] |
| N-phenylpiperdine-1-carboxamides | 15-Lipoxygenase (15-LOX) | 0.36 - 15.54 | [13] |
Modulation of Cellular Signaling Pathways
Recent studies have highlighted the ability of 1,2,4-triazole derivatives to modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and MAPK pathways.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many types of cancer. Several 1,2,4-triazole-containing compounds have been shown to inhibit components of this pathway, leading to anticancer effects.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that relays extracellular signals to the nucleus to control a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is also a hallmark of many cancers.
Conclusion and Future Directions
This compound represents a valuable and versatile starting point for the development of novel therapeutic agents. The extensive body of research on its derivatives strongly suggests its potential in the fields of antimicrobial, anticancer, and enzyme-inhibitory drug discovery. Future research should focus on the detailed biological evaluation of this specific core molecule to establish its intrinsic activity profile. Furthermore, the synthetic handles provided by the amino and acetate groups should be systematically explored to generate focused libraries of derivatives for screening against a wide range of biological targets. The insights gained from such studies will undoubtedly contribute to the development of next-generation therapeutics based on the privileged 1,2,4-triazole scaffold.
References
- 1. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antimicrobial evaluation of novel 1,2,4-trizaole thioether derivatives with a 1,3,4-thiadiazole skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Anticancer Properties of Novel Bis-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate: A Versatile Precursor for the Synthesis of Bioactive Heterocycles
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This technical guide focuses on Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate, a key precursor for the synthesis of a variety of bioactive heterocyclic systems. This document provides a comprehensive overview of its synthesis and its role in the generation of fused heterocyclic compounds with significant therapeutic potential.
Synthesis of the Precursor: this compound
The synthesis of this compound can be achieved through a multi-step process. A plausible and efficient method involves the initial preparation of a key intermediate, 4-amino-5-(carboxymethyl)-4H-1,2,4-triazole-3-thiol, followed by esterification.
Synthesis of 4-amino-5-(carboxymethyl)-4H-1,2,4-triazole-3-thiol
This pivotal intermediate can be synthesized from malonic acid and thiocarbohydrazide. The condensation of these two starting materials leads to the formation of the triazole ring with the desired functional groups.
Experimental Protocol:
A mixture of malonic acid (0.1 mol) and thiocarbohydrazide (0.1 mol) is heated at 160-170°C for 30 minutes. The resulting solid mass is then cooled and treated with a 10% sodium carbonate solution. The solution is filtered, and the filtrate is acidified with dilute hydrochloric acid to precipitate the crude product. The product is then recrystallized from hot water to yield 4-amino-5-(carboxymethyl)-4H-1,2,4-triazole-3-thiol.
Esterification to this compound
The synthesized triazole-thiol is then converted to the target ethyl ester.
Experimental Protocol:
To a suspension of 4-amino-5-(carboxymethyl)-4H-1,2,4-triazole-3-thiol (0.05 mol) in absolute ethanol (100 mL), a few drops of concentrated sulfuric acid are added as a catalyst. The mixture is refluxed for 4-6 hours. After completion of the reaction (monitored by TLC), the excess ethanol is removed under reduced pressure. The residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give this compound.
Figure 1: Synthetic pathway for this compound.
Application in the Synthesis of Bioactive Heterocycles
This compound serves as a versatile building block for the construction of various fused heterocyclic systems. The presence of the amino group and the active methylene group in the acetate moiety allows for a range of cyclocondensation reactions. A common strategy involves the conversion of the ester to a more reactive intermediate, such as a thiol, which readily undergoes cyclization.
Synthesis of Bioactive Triazolo[3,4-b]thiadiazines
Triazolo[3,4-b]thiadiazines are a class of fused heterocycles known for their diverse biological activities, including antimicrobial and anticancer properties.[1][2][3] The synthesis of these compounds from the precursor involves the initial conversion to the corresponding triazole-thiol, followed by cyclocondensation with α-haloketones.
Experimental Protocol for Synthesis of 3-substituted-7-aryl-5H-[1][2][4]triazolo[3,4-b][1][3][4]thiadiazines:
A mixture of 4-amino-5-(carboxymethyl)-4H-1,2,4-triazole-3-thiol (0.01 mol) and the appropriate phenacyl bromide (0.01 mol) in absolute ethanol (50 mL) is refluxed for 8 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the desired triazolo[3,4-b]thiadiazine derivative.[2]
Figure 2: General synthetic route to Triazolo[3,4-b]thiadiazines.
Synthesis of Bioactive Triazolo[3,4-b]thiadiazoles
Triazolo[3,4-b]thiadiazoles are another important class of fused heterocycles with a wide range of pharmacological activities.[4] Their synthesis can be achieved by the reaction of the triazole-thiol intermediate with various one-carbon donors like carboxylic acids in the presence of a dehydrating agent.
Experimental Protocol for Synthesis of 3,6-disubstituted-[1][2][4]triazolo[3,4-b][1][3][4]thiadiazoles:
A mixture of 4-amino-5-(carboxymethyl)-4H-1,2,4-triazole-3-thiol (0.01 mol) and a substituted benzoic acid (0.01 mol) in phosphorus oxychloride (10 mL) is refluxed for 5-7 hours. The reaction mixture is cooled and poured onto crushed ice. The solid that separates out is filtered, washed with water, and recrystallized from an appropriate solvent to give the desired triazolo[3,4-b]thiadiazole.[4]
Biological Activities of Derived Heterocycles
The heterocycles synthesized from this compound and its derivatives have shown promising biological activities. The following tables summarize some of the reported quantitative data for analogous compounds.
Table 1: Antimicrobial Activity of Triazolo[3,4-b]thiadiazine Derivatives
| Compound | Organism | MIC (µg/mL) | Reference |
| Derivative A | Staphylococcus aureus | 12.5 | [5] |
| Derivative B | Escherichia coli | 25 | [5] |
| Derivative C | Candida albicans | 6.25 | [5] |
Table 2: Anticancer Activity of Triazolo[3,4-b]thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative X | MCF-7 (Breast Cancer) | 5.2 | [4] |
| Derivative Y | HCT-116 (Colon Cancer) | 8.1 | [4] |
| Derivative Z | A549 (Lung Cancer) | 10.5 | [4] |
Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for many of these novel compounds are still under investigation, some general pathways have been proposed for related triazole-based heterocycles.
For anticancer activity, some triazole derivatives have been shown to act as inhibitors of key enzymes involved in cell proliferation and survival, such as tyrosine kinases and topoisomerases. The planar, electron-rich heterocyclic system can intercalate into DNA or bind to the ATP-binding site of kinases.
References
- 1. Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of some new [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and [1,2,4]triazolo[3,4-b][1,3,4] thiadiazoles starting from 5-nitro-2-furoic acid and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Amino Group in Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the chemical reactivity of the exocyclic amino group in Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate. Due to the limited availability of direct studies on this specific molecule, this guide draws upon established reactivity patterns of analogous 4-amino-1,2,4-triazole derivatives to provide a predictive framework for its chemical behavior. The amino group in this class of compounds is a versatile nucleophile, readily participating in a variety of chemical transformations that are crucial for the synthesis of novel bioactive molecules.
Core Reactivity of the Amino Group
The 5-amino group of the 1,2,4-triazole ring is a key functional handle for derivatization. Its nucleophilicity allows for reactions with a wide range of electrophiles. The primary reactions involving this amino group include acylation, alkylation, and condensation with carbonyl compounds, leading to the formation of amides, secondary and tertiary amines, and Schiff bases, respectively. These transformations are fundamental in modifying the physicochemical and pharmacological properties of the parent molecule.
Key Reactions of the Amino Group
Based on the reactivity of analogous 4-amino-1,2,4-triazole structures, the following reactions are anticipated for this compound:
Acylation
The amino group is expected to react with acylating agents such as acid chlorides and anhydrides to form the corresponding N-acylated derivatives. The reaction typically proceeds in the presence of a base to neutralize the acid byproduct.
Alkylation
Alkylation of the amino group can be achieved using alkyl halides. The reaction may proceed to give mono- and di-alkylated products depending on the stoichiometry of the reagents and reaction conditions.
Condensation with Aldehydes and Ketones
The primary amino group readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines). This reaction is often catalyzed by a small amount of acid. These Schiff bases can be further reduced to form stable secondary amines.
Data Presentation
The following table summarizes the expected reactivity of the amino group in this compound based on known reactions of similar 4-amino-1,2,4-triazole derivatives.
| Reaction Type | Reagent | Typical Conditions | Expected Product | Reference Analogues |
| Acylation | Acetyl chloride | Pyridine, 0°C to rt | N-acetyl derivative | 4-amino-3,5-dimethyl-1,2,4-triazole |
| Alkylation | Ethyl bromide | K₂CO₃, DMF, 60°C | N-ethyl derivative | 4-amino-3-(1-p-chlorophenyl-5-methyl-1,2,3-triazol-4-yl)-5-mercapto-s-triazole |
| Condensation | Benzaldehyde | Ethanol, catalytic acetic acid, reflux | Schiff base (N-benzylidene) | 4-amino-3,5-dimethyl-1,2,4-triazole[1] |
| Diazotization | NaNO₂, HCl | 0-5°C | Diazonium salt | 2-amino-5-thiol-1,3,4-thiadiazole[2] |
Experimental Protocols
The following are generalized experimental protocols for key reactions, adapted from literature on analogous compounds. Researchers should optimize these conditions for this compound.
General Protocol for Condensation with an Aromatic Aldehyde
-
Dissolution: Dissolve this compound (1 equivalent) in ethanol.
-
Addition of Aldehyde: To the solution, add the aromatic aldehyde (1 equivalent) and a catalytic amount of glacial acetic acid.
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of solution and can be collected by filtration.
-
Purification: If necessary, the product can be purified by recrystallization from a suitable solvent such as ethanol.
Mandatory Visualizations
Caption: Reaction pathway for Schiff base formation.
Caption: General experimental workflow for derivatization.
References
Theoretical and Computational Perspectives on Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate, a heterocyclic compound featuring the 1,2,4-triazole core, represents a class of molecules with significant interest in medicinal chemistry and drug discovery. The 1,2,4-triazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3][4] This technical guide provides an in-depth overview of the theoretical and computational studies relevant to this compound, drawing upon data from closely related 5-amino-4H-1,2,4-triazole derivatives to elucidate its potential physicochemical properties, biological activities, and avenues for further research. While direct computational studies on this specific ester are limited in publicly available literature, this guide synthesizes existing knowledge on analogous structures to offer valuable insights for researchers in the field.
Introduction to this compound
This compound is a small molecule with the chemical formula C₆H₁₀N₄O₂ and a CAS number of 86152-46-7.[5][6][7][8] Its structure comprises a central 5-amino-4H-1,2,4-triazole ring substituted with an ethyl acetate group at the 3-position. The presence of the amino group and the ester functionality provides multiple sites for potential hydrogen bonding and further chemical modification, making it an attractive building block for the synthesis of more complex molecules. The 1,2,4-triazole nucleus is a key structural motif in numerous pharmaceuticals due to its favorable metabolic stability and ability to engage in various biological interactions.[9]
Synthesis and Characterization
While specific experimental protocols for the synthesis of this compound are not extensively detailed in the provided search results, general synthetic strategies for related 1,2,4-triazole derivatives offer a probable route. A common approach involves the cyclization of thiocarbohydrazide with a substituted carboxylic acid.[4] Another versatile method is the Pinner reaction, where substituted ethyl cyanoacetates are converted into carboxyimidate salts, which then react with a hydrazine derivative to form the triazole ring.[10]
General Synthetic Workflow for 1,2,4-Triazole Derivatives:
Caption: General workflow for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.
Characterization of such compounds typically involves a combination of spectroscopic techniques including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and mass spectrometry to confirm the molecular structure.[4][11]
Theoretical and Computational Studies on 1,2,4-Triazole Derivatives
Computational chemistry provides powerful tools to predict and understand the properties of molecules like this compound. Techniques such as Density Functional Theory (DFT) and molecular docking are frequently employed to study related 1,2,4-triazole derivatives.[12][13]
Workflow for Computational Analysis of 1,2,4-Triazole Derivatives:
Caption: A typical workflow for the computational study of 1,2,4-triazole derivatives.
Density Functional Theory (DFT) Studies
DFT calculations are instrumental in determining the electronic structure and reactivity of molecules. For 1,2,4-triazole derivatives, DFT studies can provide insights into:
-
Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles to understand the three-dimensional conformation of the molecule.
-
Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for predicting chemical reactivity and the ability of the molecule to donate or accept electrons. A smaller HOMO-LUMO gap generally indicates higher reactivity.
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites for potential interactions with biological targets.
-
Vibrational Frequencies: Calculated IR and Raman spectra can be compared with experimental data to confirm the structure of the synthesized compound.
While specific DFT data for this compound is not available, studies on similar triazole derivatives have been conducted.[13]
Molecular Docking Studies
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to the active site of a biological target, such as an enzyme or receptor. This is a critical step in rational drug design. For 1,2,4-triazole derivatives, docking studies have been performed to investigate their potential as:
-
Anticancer Agents: Targeting enzymes like EGFR and CDK-4.[12]
-
Antimicrobial Agents: Investigating interactions with bacterial enzymes.
-
Enzyme Inhibitors: For example, as inhibitors of 15-lipoxygenase (15-LOX).[14]
The results of docking studies are typically presented as a binding energy or docking score, with a more negative value indicating a more favorable interaction. The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
Potential Biological Activities and Applications
The 1,2,4-triazole scaffold is associated with a wide range of biological activities. Based on studies of structurally related compounds, this compound could be investigated for the following potential applications:
Potential Applications of 1,2,4-Triazole Derivatives:
Caption: Potential biological activities and applications of 1,2,4-triazole derivatives.
Table 1: Summary of Biological Activities of Related 1,2,4-Triazole Derivatives
| Biological Activity | Compound Class/Derivative | Key Findings |
| Anticancer | 5-substituted-4-amino-1,2,4-triazole-linked hydroxamic acid derivatives | Compound 6b showed potent antioxidant and anticancer properties in vitro and in vivo.[1] |
| Antibacterial | 3-(3-pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted 1,3-benzothiazol-2-yl)amino]-4H-1,2,4-triazole derivatives | Some derivatives exhibited activity against Gram-positive bacteria equal to or higher than ampicillin.[3] |
| Antifungal | 4-amino-5-(substituted phenyl)-4H-[1][5][7]-triazole-3-thiol derivatives | Several synthesized compounds showed good to moderate antifungal activity.[4] |
| Antioxidant | 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives | Compound 6b demonstrated more potent antioxidant properties than ascorbic acid in DPPH and ABTS assays.[1] |
| Anti-inflammatory | 4-(substituted acetylamino)-3-mercapto-5-(4-substituted phenyl)-1,2,4-triazole derivatives | Compounds were synthesized and tested for antibacterial and anti-inflammatory activities.[3] |
Future Directions and Conclusion
This compound presents a promising starting point for the development of novel therapeutic agents. While this guide has synthesized information from related compounds to provide a theoretical framework, further dedicated research on this specific molecule is warranted.
Recommendations for future research include:
-
Synthesis and Full Characterization: Development and publication of a detailed, optimized synthetic protocol for this compound and its complete spectroscopic characterization.
-
Dedicated Computational Studies: Performing DFT calculations to elucidate its electronic properties and molecular docking studies against a panel of relevant biological targets to predict its potential bioactivities.
-
In Vitro Biological Screening: Screening the compound against a range of cancer cell lines, bacterial and fungal strains, and viral assays to experimentally validate the computational predictions.
-
Analogue Synthesis and SAR Studies: Synthesizing a library of derivatives by modifying the ethyl acetate and amino functionalities to establish structure-activity relationships and optimize for potency and selectivity.
References
- 1. Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound (1 x 1 g) | Reagentia [reagentia.eu]
- 6. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 7. keyorganics.net [keyorganics.net]
- 8. 86152-46-7|this compound|BLD Pharm [bldpharm.com]
- 9. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one [mdpi.com]
- 10. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Schiff and Mannich Bases of Isatin Derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of fused triazoles using Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a fused triazolo[1,5-a]pyrimidine system utilizing Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate as a key starting material. The resulting fused triazole scaffolds are of significant interest in medicinal chemistry, particularly for their potential as antimicrobial agents.
Introduction
Fused 1,2,4-triazole ring systems are prominent scaffolds in a variety of biologically active compounds and approved pharmaceuticals. Their versatile chemical nature and ability to interact with various biological targets have made them a focal point in drug discovery. This document outlines the synthesis of a[1][2][3]triazolo[1,5-a]pyrimidine derivative, a class of compounds that has demonstrated promising antibacterial activity through the dual inhibition of DNA gyrase and Dihydrofolate Reductase (DHFR).
The protocol herein describes the cyclocondensation of this compound with a β-ketoester, a reliable and efficient method for the construction of the triazolo[1,5-a]pyrimidine core.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the synthesis of triazolo[1,5-a]pyrimidines from 3-amino-1,2,4-triazole derivatives and β-dicarbonyl compounds, based on literature precedents.
| Starting Amino-Triazole | β-Dicarbonyl Compound | Solvent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference Compound |
| 3,5-diamino-1,2,4-triazole | 4-hydroxy-6-methyl-pyran-2-one | Ethanol | Reflux | 12 h | Not specified | Ethyl 2-(2-amino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-yl)acetate |
| 3-amino-1,2,4-triazole | Ethyl acetoacetate | Acetic Acid | Reflux | 90 min | 92% | 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine |
| 3-amino-1,2,4-triazole | Cyclohexanone-2-carboxylic acid ethyl ester | Acetic Acid | Reflux (130°C) | 90 min | Not specified | Fused triazolopyrimidine |
| 5-amino-1-phenyl-1H-1,2,4-triazoles | Ethyl acetoacetate & Aromatic aldehydes | Not specified | One-pot, three-component | Not specified | Good | [1][2][3]triazolo[4,3-a]pyrimidines |
Experimental Protocols
Synthesis of Ethyl 2-(5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)acetate
This protocol describes the synthesis of a representative fused triazole, Ethyl 2-(5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)acetate, through the cyclocondensation of this compound with acetylacetone (a 1,3-dicarbonyl compound).
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a solution of this compound (1 equivalent) in glacial acetic acid, add acetylacetone (1.2 equivalents).
-
Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from ethanol to afford the title compound.
Visualizations
Synthetic Pathway for Triazolo[1,5-a]pyrimidine
Caption: Synthetic route to a fused triazolopyrimidine.
Proposed Antibacterial Mechanism of Action
The synthesized triazolo[1,5-a]pyrimidine derivatives have been reported to exhibit antibacterial properties by targeting key bacterial enzymes involved in DNA replication and folate biosynthesis.[3][4]
Caption: Dual inhibition of bacterial enzymes.
References
- 1. Triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors with potent and selective activity against the malaria parasite, Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate with Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The presence of a primary amino group, a reactive ester moiety, and the triazole core makes it a valuable precursor for the synthesis of a diverse range of fused and unfused heterocyclic systems. The reactions of this compound with aldehydes and ketones are particularly useful, leading to the formation of Schiff bases and cyclocondensation products such as triazolopyrimidines. These resulting scaffolds are prevalent in compounds exhibiting a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] This document provides detailed application notes and experimental protocols for the reaction of this compound with various carbonyl compounds.
Reaction with Aldehydes: Synthesis of Schiff Bases
The reaction of 5-amino-1,2,4-triazole derivatives with aldehydes readily forms Schiff bases (imines).[1] This reaction typically proceeds via nucleophilic addition of the amino group to the carbonyl carbon of the aldehyde, followed by dehydration. These Schiff bases are valuable intermediates for the synthesis of more complex heterocyclic systems or can be evaluated for their own biological activities.
General Reaction Scheme:
Caption: General reaction scheme for Schiff base formation.
Experimental Protocol: Synthesis of Ethyl 2-(5-(arylideneamino)-4H-1,2,4-triazol-3-yl)acetate
This protocol is a general procedure adapted from the synthesis of Schiff bases from similar 4-amino-1,2,4-triazole derivatives.[1][3]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add the substituted aromatic aldehyde (1.0-1.1 eq) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
The crude product can be recrystallized from a suitable solvent like ethanol to afford the pure Schiff base.
Expected Data:
The following table provides hypothetical data based on typical yields for similar reactions.
| Aldehyde (R-CHO) | Reaction Time (h) | Yield (%) |
| Benzaldehyde | 3 | 85-95 |
| 4-Chlorobenzaldehyde | 4 | 80-90 |
| 4-Methoxybenzaldehyde | 3.5 | 88-96 |
| 4-Nitrobenzaldehyde | 5 | 75-85 |
Reaction with Ketones and β-Ketoesters: Synthesis of Triazolopyrimidines
The condensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds, such as β-ketoesters and diketones, is a common and efficient method for the synthesis of the 1,2,4-triazolo[1,5-a]pyrimidine ring system.[4] This reaction proceeds through an initial condensation to form an enamine intermediate, followed by intramolecular cyclization and dehydration.
General Reaction Scheme:
Caption: General scheme for triazolopyrimidine synthesis.
Experimental Protocol: Synthesis of Ethyl 2-(5-substituted-7-substituted-[4][5][6]triazolo[1,5-a]pyrimidin-2-yl)acetate
This is a generalized protocol based on established procedures for the synthesis of triazolopyrimidines.[5]
Materials:
-
This compound
-
β-Diketone (e.g., acetylacetone) or β-Ketoester (e.g., ethyl acetoacetate)
-
Glacial acetic acid or another suitable solvent like ethanol or N,N-dimethylformamide (DMF)
-
Concentrated sulfuric acid or p-toluenesulfonic acid (catalyst, optional)
Procedure:
-
A mixture of this compound (1.0 eq) and the 1,3-dicarbonyl compound (1.0-1.2 eq) in glacial acetic acid is heated at reflux for 4-8 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, DMF).
Expected Data:
The following table presents hypothetical data for these types of cyclocondensation reactions.
| 1,3-Dicarbonyl Compound | Product Substituents (5,7-positions) | Reaction Time (h) | Yield (%) |
| Acetylacetone | 5,7-dimethyl | 5 | 70-85 |
| Ethyl acetoacetate | 5-methyl-7-hydroxy | 6 | 65-80 |
| Dibenzoylmethane | 5,7-diphenyl | 8 | 60-75 |
| Ethyl benzoylacetate | 5-phenyl-7-hydroxy | 7 | 65-78 |
Workflow for Synthesis and Characterization
Caption: General workflow for synthesis and characterization.
Concluding Remarks
The reactions of this compound with aldehydes and ketones provide efficient routes to valuable heterocyclic structures. The formation of Schiff bases and triazolopyrimidines opens avenues for the development of novel compounds with potential therapeutic applications. The protocols provided herein are based on well-established methodologies for similar amino-triazole derivatives and can be adapted and optimized for specific substrates. Further research into the biological activities of the resulting products is warranted to explore their full potential in drug discovery.
References
- 1. chemijournal.com [chemijournal.com]
- 2. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for N-alkylation of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the N-alkylation of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate, a key intermediate in the synthesis of various biologically active compounds. The 1,2,4-triazole scaffold is a prevalent motif in pharmaceuticals, and functionalization through N-alkylation is a critical step in modifying the physicochemical and pharmacological properties of these molecules.
Introduction
The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse activities, including antifungal, antiviral, and anticancer properties. N-alkylation of the triazole ring is a fundamental strategy for lead optimization, as the position and nature of the alkyl substituent can significantly impact target binding, selectivity, and pharmacokinetic profiles.
The N-alkylation of asymmetrically substituted 1,2,4-triazoles, such as this compound, presents a significant challenge regarding regioselectivity. The triazole ring possesses three potentially nucleophilic nitrogen atoms (N1, N2, and N4), and the exocyclic amino group also offers a site for alkylation. The reaction outcome is highly dependent on the interplay of steric and electronic factors of the substrate, as well as the choice of alkylating agent, base, and solvent. This protocol outlines a general procedure for this transformation and discusses the factors influencing the regiochemical outcome.
Reaction Scheme and Regioselectivity
The N-alkylation of this compound with an alkyl halide (R-X) can potentially yield a mixture of four main regioisomers, resulting from alkylation at the N1, N2, N4, and the exocyclic amino group.
Caption: General reaction scheme for the N-alkylation of this compound, illustrating the potential regioisomeric products.
Alkylation of substituted 1,2,4-triazoles often favors the N1 and N2 positions.[1] The use of different bases and solvents can influence the ratio of these isomers. For instance, in some systems, polar aprotic solvents like DMF in the presence of a strong base such as NaH may favor one isomer, while less polar solvents like acetone with a weaker base like K2CO3 may favor another.[1][2] Alkylation of the exocyclic amino group is also possible, particularly if a strong base is used that can deprotonate the amine.
Experimental Protocol: General Procedure for N-alkylation
This protocol provides a general method for the N-alkylation of this compound. The choice of alkylating agent, base, and solvent should be optimized for the specific desired outcome.
Materials:
-
This compound
-
Alkylating agent (e.g., alkyl halide, 1.1 equivalents)
-
Base (e.g., K2CO3, 2.0 equivalents)
-
Solvent (e.g., Acetone or DMF, anhydrous)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F254)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equivalent) and the chosen anhydrous solvent (e.g., acetone).
-
Addition of Base: Add the base (e.g., potassium carbonate, 2.0 equivalents) to the suspension.
-
Addition of Alkylating Agent: Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the alkylating agent. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the solid base. Wash the solid with a small amount of the solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the regioisomers.
-
Characterization: Characterize the purified product(s) by NMR (¹H, ¹³C) and Mass Spectrometry to confirm the structure and determine the regiochemistry.
Data Presentation: Summary of Reaction Conditions
The following table summarizes common reaction conditions for the N-alkylation of 1,2,4-triazole derivatives, which can be adapted for the target molecule.
| Alkylating Agent | Base | Solvent | Temperature | Expected Major Products | Reference |
| Alkyl Halide | K₂CO₃ | Acetone | Reflux | Mixture of N1 and N2 isomers | [1] |
| Benzyl Chloride | K₂CO₃ | DMF | Room Temp | Mixture of N-protected isomers | [2] |
| Alkyl Halide | Triethylamine | Acetonitrile | Not specified | N-alkylated products | [3] |
| Alkyl Halide | DBU | THF | Room Temp | Predominantly N1 isomer | |
| Methyl Iodide | NaH | DMF | Not specified | Exhaustive methylation | [2] |
Mandatory Visualizations
Experimental Workflow
Caption: A workflow diagram illustrating the key steps of the N-alkylation protocol.
Decision Tree for Optimizing N-Alkylation Conditions
Caption: A decision tree to guide the selection of reaction conditions for the N-alkylation of 1,2,4-triazoles based on the desired product.
References
Application Notes and Protocols for Cyclization Reactions of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cyclization reactions involving Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate, a versatile building block in medicinal chemistry. The focus is on the synthesis of fused heterocyclic systems, particularly triazolo[1,5-a]pyrimidines, which are of significant interest in drug discovery due to their structural similarity to purines.
Introduction
This compound is a trifunctional molecule featuring an amino group, a triazole ring, and an ethyl acetate moiety. This unique combination of functional groups makes it an ideal precursor for the synthesis of a variety of fused heterocyclic compounds. The exocyclic amino group and the adjacent endocyclic nitrogen atom of the triazole ring can act as a binucleophile in cyclocondensation reactions with 1,3-dicarbonyl compounds and their equivalents, leading to the formation of the medicinally important[1][2][3]triazolo[1,5-a]pyrimidine scaffold.[1][4]
Synthesis of the Starting Material
A reliable method for the synthesis of 2-(1H-1,2,4-triazol-3-yl)acetates is the Pinner reaction. This approach involves the conversion of α-cyanoacetates to the corresponding carboxyimidate salts, which then react with a hydrazine derivative to form the triazole ring.[1]
Protocol 1: Synthesis of this compound
This protocol is adapted from the general Pinner reaction strategy for the synthesis of similar compounds.
Step 1: Formation of the Imidate Hydrochloride
-
A solution of ethyl cyanoacetate (1.0 eq.) in anhydrous diethyl ether is cooled to 0 °C.
-
Anhydrous ethanol (1.1 eq.) is added, followed by the slow bubbling of dry hydrogen chloride gas until saturation.
-
The reaction mixture is stirred at 0 °C for 4 hours and then allowed to stand at room temperature overnight.
-
The precipitated ethyl 3-ethoxy-3-iminopropanoate hydrochloride is collected by filtration, washed with anhydrous diethyl ether, and dried under vacuum.
Step 2: Cyclization with Aminoguanidine
-
To a solution of aminoguanidine bicarbonate (1.0 eq.) in a suitable solvent such as ethanol, an equimolar amount of a base (e.g., sodium ethoxide) is added to liberate the free aminoguanidine.
-
The imidate hydrochloride from Step 1 (1.0 eq.) is added to the solution of aminoguanidine.
-
The reaction mixture is heated at reflux for 6-8 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound.
Cyclization Reactions to Form Triazolo[1,5-a]pyrimidines
The most common and versatile cyclization reaction of 3-amino-1,2,4-triazoles involves their condensation with 1,3-dicarbonyl compounds or their synthetic equivalents. This reaction proceeds through a well-established mechanism to yield substituted[1][2][3]triazolo[1,5-a]pyrimidines.
General Reaction Scheme:
Figure 1: General scheme for the synthesis of triazolo[1,5-a]pyrimidines.
Protocol 2: Synthesis of Ethyl 2-(5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)acetate
This protocol describes the reaction with acetylacetone (pentane-2,4-dione).
-
A mixture of this compound (1.0 eq.) and acetylacetone (1.1 eq.) in glacial acetic acid is heated at reflux for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold ethanol and then recrystallized from ethanol to give the pure product.
Protocol 3: Synthesis of Ethyl 2-(7-hydroxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)acetate
This protocol details the reaction with ethyl acetoacetate.
-
A solution of this compound (1.0 eq.) and ethyl acetoacetate (1.1 eq.) in glacial acetic acid is heated at reflux for 6-8 hours.
-
After cooling, the reaction mixture is poured into ice-water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the cyclocondensation of 3-amino-1,2,4-triazoles with various 1,3-dicarbonyl compounds, which can be extrapolated for reactions with this compound.
| 3-Amino-1,2,4-triazole Derivative | 1,3-Dicarbonyl Compound | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Amino-1,2,4-triazole | Acetylacetone | Acetic Acid | Reflux | 4 | 85-95 | [5][6] |
| 3-Amino-1,2,4-triazole | Ethyl Acetoacetate | Acetic Acid | Reflux | 6 | 70-80 | [5] |
| 3-Amino-5-methyl-1,2,4-triazole | Acetylacetone | Acetic Acid | Reflux | 5 | ~90 | [5] |
| 3,5-Diamino-1,2,4-triazole | 4-hydroxy-6-methyl-pyran-2-one | Ethanol | Reflux | 12 | Not specified | [7] |
Reaction Mechanisms and Workflows
The cyclocondensation reaction proceeds through a nucleophilic attack of the amino group on one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration.
References
- 1. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vjs.ac.vn [vjs.ac.vn]
- 3. chemscene.com [chemscene.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 2-(2-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
one-pot synthesis of triazole derivatives from Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the one-pot synthesis of novel fused triazole derivatives, specifically triazolo[1,5-a]pyrimidines, utilizing Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate as a key building block. The methodologies described are based on established multi-component reaction strategies, offering an efficient route to complex heterocyclic scaffolds of interest in medicinal chemistry and drug discovery.
Introduction
1,2,4-Triazole and its fused derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The starting material, this compound, possesses multiple reactive sites, including a nucleophilic amino group and an active methylene group within the ethyl acetate moiety, making it a versatile precursor for the synthesis of diverse heterocyclic systems. This document outlines a one-pot, three-component approach to synthesize a library of substituted triazolo[1,5-a]pyrimidines. This reaction proceeds via the condensation of this compound, various aromatic aldehydes, and a β-dicarbonyl compound.
Protocol 1: One-Pot Synthesis of Ethyl 2-(7-aryl-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)acetates
This protocol details a one-pot, three-component reaction for the synthesis of a series of Ethyl 2-(7-aryl-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)acetates from this compound, various aromatic aldehydes, and ethyl acetoacetate.
Materials and Reagents
-
This compound
-
Aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Ethanol
-
Dichloromethane (DCM)
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Instrumentation
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Standard laboratory glassware
Experimental Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and ethyl acetoacetate (1.2 mmol).
-
Solvent and Catalyst Addition: To the flask, add 20 mL of glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent. The reaction is typically complete within 6-8 hours.
-
Work-up:
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 100 mL of ice-cold water and stir for 30 minutes.
-
If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry.
-
If no precipitate forms, extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure Ethyl 2-(7-aryl-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)acetate.
-
Characterization: Characterize the purified compounds by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure.
Data Presentation
The following table summarizes the expected products and representative yields for the one-pot synthesis of various triazolo[1,5-a]pyrimidine derivatives based on analogous reactions reported in the literature.
| Entry | Aromatic Aldehyde | Product | Expected Yield (%) |
| 1 | Benzaldehyde | Ethyl 2-(5-methyl-7-phenyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)acetate | 75-85 |
| 2 | 4-Chlorobenzaldehyde | Ethyl 2-(7-(4-chlorophenyl)-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)acetate | 80-90 |
| 3 | 4-Methoxybenzaldehyde | Ethyl 2-(7-(4-methoxyphenyl)-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)acetate | 70-80 |
| 4 | 4-Nitrobenzaldehyde | Ethyl 2-(5-methyl-7-(4-nitrophenyl)-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)acetate | 65-75 |
| 5 | 2-Naphthaldehyde | Ethyl 2-(5-methyl-7-(naphthalen-2-yl)-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)acetate | 70-80 |
Visualizations
Reaction Pathway
Caption: One-pot synthesis of triazolo[1,5-a]pyrimidines.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Plausible Reaction Mechanism
The reaction is believed to proceed through an initial Knoevenagel condensation between the aromatic aldehyde and ethyl acetoacetate, catalyzed by acetic acid, to form an α,β-unsaturated dicarbonyl intermediate. This is followed by a Michael addition of the 5-amino group of the triazole to the unsaturated system. Subsequent intramolecular cyclization via nucleophilic attack of a ring nitrogen onto one of the carbonyl groups, followed by dehydration, leads to the formation of the fused triazolo[1,5-a]pyrimidine ring system.
Mechanism Diagram
Caption: Plausible reaction mechanism outline.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Glacial acetic acid is corrosive and should be handled with care.
-
Dichloromethane is a volatile and potentially harmful solvent. Avoid inhalation and skin contact.
-
Dispose of all chemical waste according to institutional guidelines.
Conclusion
The described one-pot synthesis provides an efficient and versatile method for the generation of a library of novel triazolo[1,5-a]pyrimidine derivatives from this compound. This approach is amenable to parallel synthesis and is well-suited for the rapid generation of new chemical entities for screening in drug discovery programs. The straightforward procedure and use of readily available starting materials make this an attractive methodology for both academic and industrial research settings.
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1,2,4] triazolo[4,3-a]-pyrimidine-6-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot four-component synthesis of highly substituted [1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate and its parent compound, 3-amino-1,2,4-triazole, as versatile building blocks in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds. The protocols detailed below are based on established literature and offer a starting point for the development of novel compounds with potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable synthon possessing multiple nucleophilic sites, making it an ideal candidate for MCRs. The presence of the amino group, the triazole ring nitrogens, and the active methylene group in its parent structure allows for the construction of complex fused heterocyclic systems in a single synthetic step. These reactions are characterized by high atom economy, operational simplicity, and the ability to generate molecular diversity. This document focuses on the application of this reagent and its analogs in the synthesis of triazolopyrimidine derivatives, which are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiparasitic properties.[1][2]
Featured Multicomponent Reaction: Synthesis of Triazolo[1,5-a]pyrimidines
A prominent application of amino-1,2,4-triazoles is in the three-component synthesis of[1][3][4]triazolo[1,5-a]pyrimidines. This reaction typically involves the condensation of an amino-1,2,4-triazole, an aldehyde, and an active methylene compound. The following sections provide detailed protocols and data for analogous reactions, which can be adapted for this compound.
Protocol 1: Synthesis of Ethyl 5-amino-7-aryl-4,7-dihydro-[1][3][4]triazolo[1,5-a]pyrimidine-6-carboxylates
This protocol is adapted from a method for the synthesis of ethyl 5-amino-7-(4-phenyl)-4,7-dihydro-[1][3][4]triazolo[1,5-a]pyrimidine-6-carboxylate derivatives using 3-amino-1,2,4-triazole.[1][4]
Reaction Scheme:
Caption: General scheme for the three-component synthesis of triazolo[1,5-a]pyrimidines.
Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask, combine the aromatic aldehyde (0.5 mmol), ethyl cyanoacetate (0.5 mmol, 61 μL), and 3-amino-1,2,4-triazole (0.5 mmol, 42 mg).
-
Solvent and Catalyst Addition: Add a 1:1 (v/v) mixture of ethanol and water (0.5 mL) followed by the catalyst, 4,4'-trimethylenedipiperidine (TMDP) (0.05 mmol, 10.5 mg).
-
Reaction Condition: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure ethyl 5-amino-7-aryl-4,7-dihydro-[1][3][4]triazolo[1,5-a]pyrimidine-6-carboxylate.
Quantitative Data:
The following table summarizes the yields for the synthesis of various ethyl 5-amino-7-aryl-4,7-dihydro-[1][3][4]triazolo[1,5-a]pyrimidine-6-carboxylates using different aromatic aldehydes.[1][4]
| Entry | Aromatic Aldehyde (R-CHO) | Product | Reaction Time (h) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | Ethyl 5-amino-7-(4-chlorophenyl)-4,7-dihydro-[1][3][4]triazolo[1,5-a]pyrimidine-6-carboxylate | 3 | 95 |
| 2 | 4-Methylbenzaldehyde | Ethyl 5-amino-7-(4-methylphenyl)-4,7-dihydro-[1][3][4]triazolo[1,5-a]pyrimidine-6-carboxylate | 4 | 92 |
| 3 | 4-Methoxybenzaldehyde | Ethyl 5-amino-7-(4-methoxyphenyl)-4,7-dihydro-[1][3][4]triazolo[1,5-a]pyrimidine-6-carboxylate | 4 | 94 |
| 4 | 4-Nitrobenzaldehyde | Ethyl 5-amino-7-(4-nitrophenyl)-4,7-dihydro-[1][3][4]triazolo[1,5-a]pyrimidine-6-carboxylate | 2 | 96 |
| 5 | Benzaldehyde | Ethyl 5-amino-7-phenyl-4,7-dihydro-[1][3][4]triazolo[1,5-a]pyrimidine-6-carboxylate | 5 | 90 |
| 6 | 2-Chlorobenzaldehyde | Ethyl 5-amino-7-(2-chlorophenyl)-4,7-dihydro-[1][3][4]triazolo[1,5-a]pyrimidine-6-carboxylate | 3.5 | 93 |
Protocol 2: Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1][3][4]triazolo[4,3-a]pyrimidine-6-carbonitriles
This protocol describes a one-pot, three-component synthesis of triazolo[4,3-a]pyrimidines using 3-amino-1,2,4-triazole, various aromatic aldehydes, and malononitrile.[2][5] This reaction can be performed under conventional heating or ultrasonic irradiation.
Reaction Scheme:
Caption: General scheme for the synthesis of triazolo[4,3-a]pyrimidines.
Experimental Protocol:
Method A: Conventional Heating
-
To a mixture of 3-amino-1,2,4-triazole (1 mmol), malononitrile (1 mmol), and an aromatic aldehyde (1 mmol) in ethanol (10 mL), add NaOH (20 mol%).
-
Reflux the reaction mixture for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter the solid residue.
-
Wash the solid with ethanol (10 mL) and recrystallize from ethanol to obtain the pure product.[5]
Method B: Ultrasonic Irradiation
-
In a similar setup to Method A, place the reaction mixture in an ultrasonic bath.
-
Irradiate the mixture for 30-60 minutes at room temperature.
-
Work-up and purification are the same as in Method A.
Quantitative Data:
The following table presents the yields for the synthesis of various 5-amino-7-aryl-7,8-dihydro-[1][3][4]triazolo[4,3-a]pyrimidine-6-carbonitriles.[2]
| Entry | Aromatic Aldehyde (Ar) | Product | Yield (Heating, %) | Yield (Ultrasound, %) |
| 1 | C₆H₅ | 5-Amino-7-phenyl-7,8-dihydro-[1][3][4]triazolo[4,3-a]pyrimidine-6-carbonitrile | 85 | 92 |
| 2 | 4-CH₃-C₆H₄ | 5-Amino-7-(4-methylphenyl)-7,8-dihydro-[1][3][4]triazolo[4,3-a]pyrimidine-6-carbonitrile | 82 | 90 |
| 3 | 4-CH₃O-C₆H₄ | 5-Amino-7-(4-methoxyphenyl)-7,8-dihydro-[1][3][4]triazolo[4,3-a]pyrimidine-6-carbonitrile | 88 | 95 |
| 4 | 4-Cl-C₆H₄ | 5-Amino-7-(4-chlorophenyl)-7,8-dihydro-[1][3][4]triazolo[4,3-a]pyrimidine-6-carbonitrile | 86 | 93 |
| 5 | 4-NO₂-C₆H₄ | 5-Amino-7-(4-nitrophenyl)-7,8-dihydro-[1][3][4]triazolo[4,3-a]pyrimidine-6-carbonitrile | 80 | 88 |
| 6 | 2-Cl-C₆H₄ | 5-Amino-7-(2-chlorophenyl)-7,8-dihydro-[1][3][4]triazolo[4,3-a]pyrimidine-6-carbonitrile | 83 | 91 |
Signaling Pathways and Experimental Workflows
Logical Workflow for Multicomponent Reaction Optimization:
The following diagram illustrates a typical workflow for optimizing a multicomponent reaction involving this compound.
Caption: A logical workflow for the optimization of a three-component reaction.
Conclusion
This compound and its parent amine are highly effective building blocks for the diversity-oriented synthesis of heterocyclic compounds through multicomponent reactions. The provided protocols for the synthesis of triazolopyrimidine derivatives demonstrate the potential for generating libraries of novel compounds for biological screening. Researchers are encouraged to adapt and optimize these methods for their specific target molecules, contributing to the advancement of medicinal chemistry and drug development.
References
- 1. New protocols for the synthesis of 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate esters using an efficient additive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[1,2,4] triazolo[4,3-a]-pyrimidine-6-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-assisted three-component synthesis of 7-aryl-2-alkylthio-4,7-dihydro-1,2,4-triazolo[1,5-a]-pyrimidine-6-carboxamides and their selective reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New protocols for the synthesis of 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate esters using an efficient additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Microwave-Assisted Synthesis of Ethyl 2-(5,7-dimethyl-triazolo[1,5-a]pyrimidin-2-yl)acetate
Application Notes and Protocols: Microwave-Assisted Synthesis of Ethyl 2-(5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fused heterocyclic scaffolds are of paramount importance in medicinal chemistry and drug discovery due to their diverse pharmacological activities. Among these, the[1][2][3]triazolo[1,5-a]pyrimidine core is a recognized privileged structure present in numerous biologically active compounds. The traditional synthesis of these molecules often involves lengthy reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, improve yields, and enhance product purity, aligning with the principles of green chemistry.
This application note details a microwave-assisted protocol for the synthesis of ethyl 2-(5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)acetate, a valuable scaffold for further chemical elaboration. The synthesis involves the cyclocondensation of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate with acetylacetone. This method offers significant advantages over conventional heating, including a drastic reduction in reaction time and potentially higher yields.
Reaction Scheme
The synthesis proceeds via a cyclocondensation reaction where the amino group of the triazole and the active methylene group participate in the formation of the pyrimidine ring.
Caption: Reaction scheme for the synthesis of ethyl 2-(5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)acetate.
Experimental Protocols
Materials and Equipment
-
This compound (CAS: 86152-46-7)
-
Acetylacetone (Pentane-2,4-dione)
-
Ethanol (Absolute)
-
Glacial Acetic Acid
-
Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Rotary evaporator
-
Standard laboratory glassware
Microwave-Assisted Synthesis Protocol
-
To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.0 mmol, 170.2 mg).
-
Add absolute ethanol (4 mL) to the vessel.
-
Add acetylacetone (1.1 mmol, 0.11 mL).
-
Add glacial acetic acid (0.2 mL) as a catalyst.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 120°C for 15-25 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the vessel to room temperature.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add cold water (10 mL) and stir.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water (2 x 5 mL).
-
Dry the product under vacuum to obtain ethyl 2-(5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)acetate.
-
The crude product can be further purified by recrystallization from ethanol if necessary.
Data Presentation
A comparison of the microwave-assisted method with a conventional heating approach highlights the significant advantages of the former.
| Parameter | Microwave-Assisted Synthesis | Conventional Heating |
| Reaction Time | 15-25 minutes | 4-6 hours |
| Temperature | 120°C | Reflux (approx. 78°C) |
| Solvent | Ethanol | Ethanol |
| Catalyst | Acetic Acid | Acetic Acid |
| Typical Yield | 85-95% | 60-75% |
| Work-up | Simple precipitation | Simple precipitation |
| Energy Consumption | Low | High |
Workflow Diagram
The following diagram illustrates the key steps in the microwave-assisted synthesis protocol.
Caption: Step-by-step workflow for the microwave-assisted synthesis.
Conclusion
The described microwave-assisted protocol provides a rapid, efficient, and high-yielding method for the synthesis of ethyl 2-(5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidin-2-yl)acetate. This approach offers significant advantages over conventional synthetic methods, making it an attractive option for researchers in drug discovery and development who require access to novel heterocyclic scaffolds in a time- and resource-efficient manner. The resulting product serves as a versatile building block for the creation of diverse chemical libraries for biological screening.
Application Notes and Protocols for the Scale-Up Synthesis and Biological Evaluation of L-733,060 (CAS 86152-46-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-733,060 is a potent and selective non-peptide antagonist of the neurokinin-1 (NK1) receptor. The compound, with CAS number 86152-46-7, has garnered significant interest in the scientific community for its diverse bioactive properties, primarily as an anti-tumor agent and a neuroprotective compound. Its mechanism of action involves the blockade of the NK1 receptor, thereby inhibiting the signaling pathways activated by its natural ligand, Substance P (SP). This document provides detailed application notes and protocols for the scale-up synthesis of L-733,060 and its biological evaluation.
Bioactive Properties of L-733,060
L-733,060 exhibits a range of biological activities stemming from its antagonism of the NK1 receptor. The binding of Substance P to the NK1 receptor is implicated in numerous physiological and pathological processes, including inflammation, pain transmission, and cell proliferation. By blocking this interaction, L-733,060 has demonstrated therapeutic potential in oncology and neurology.
Antitumor Activity
L-733,060 has been shown to inhibit the growth of various cancer cell lines in a dose-dependent manner.[1][2] This anti-proliferative effect is attributed to the inhibition of the mitogen-activated protein kinase (MAPK) pathway, which can lead to apoptosis (programmed cell death) in cancer cells.[1] The compound has shown efficacy against human retinoblastoma, melanoma, glioma, and neuroblastoma cell lines.[1][3][4]
Neuroprotective Effects
In the context of neurological insults such as traumatic brain injury (TBI), L-733,060 has demonstrated significant neuroprotective effects.[5][6] Administration of L-733,060 has been shown to alleviate TBI-induced motor and spatial memory deficits, reduce lesion volume, and decrease brain water content and blood-brain barrier disruption.[5] The underlying mechanism involves the inhibition of oxidative stress, neuroinflammation, and cell death pathways.[5]
Data Presentation: In Vitro Anticancer Efficacy of L-733,060
The following table summarizes the 50% inhibitory concentration (IC₅₀) values of L-733,060 against various human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (hours) |
| WERI-Rb-1 | Retinoblastoma | 12.15 | 49 |
| Y-79 | Retinoblastoma | 17.38 | 40 |
| COLO 858 | Melanoma | 8.7 | 48 |
| COLO 858 | Melanoma | 7.1 | 96 |
| MEL H0 | Melanoma | 27.5 | 24 |
| MEL H0 | Melanoma | 18.9 | 48 |
| COLO 679 | Melanoma | 33.8 | 30 |
| COLO 679 | Melanoma | 31.5 | 72 |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of L-733,060 Intermediate - (2S,3S)-3-Hydroxy-2-phenylpiperidine
This protocol describes a key step in the synthesis of L-733,060, focusing on the preparation of the chiral piperidine intermediate. This method is adapted from known enantioselective synthetic strategies and is designed to be scalable.
Materials:
-
N-benzyl-hydroxy-pyrrolidine
-
Dry Tetrahydrofuran (THF)
-
Methanesulfonyl chloride
-
Triethylamine
-
Tetra-n-butylammonium acetate
-
Ethyl acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Saturated aqueous Sodium Chloride (NaCl)
-
Silica gel for flash chromatography
Procedure:
-
Dissolve N-benzyl-hydroxy-pyrrolidine (e.g., 6.65 g, 22.4 mmol) in dry THF (110 mL) and cool the solution to -20°C.
-
Slowly add methanesulfonyl chloride (2.08 mL, 26.9 mmol) to the solution, followed by the dropwise addition of triethylamine (12.5 mL, 89.6 mmol).
-
Maintain the reaction mixture at -20°C for 1 hour.
-
Add tetra-n-butylammonium acetate (39 g, 129 mmol) to the mixture.
-
Allow the reaction to warm to room temperature over 1 hour and continue to stir for 16 hours.
-
Quench the reaction by adding water and extract the aqueous layer with EtOAc (2 x 200 mL).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ (100 mL) and saturated aqueous NaCl (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield the desired 3-acetoxy-piperidine intermediate.
Note: The final step to obtain L-733,060 involves the etherification of the hydroxyl group of the piperidine intermediate with 3,5-bis(trifluoromethyl)benzyl bromide.
Protocol 2: In Vitro Antitumor Activity Assessment (MTT Assay)
This protocol outlines a method to determine the cytotoxic effects of L-733,060 on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., WERI-Rb-1, Y-79)
-
Complete cell culture medium
-
L-733,060 (dissolved in DMSO and diluted in culture medium)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of L-733,060 in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of L-733,060. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Visualizations
Signaling Pathway of NK1 Receptor and its Inhibition by L-733,060
Caption: NK1 receptor signaling and its inhibition by L-733,060.
Experimental Workflow for Scale-Up Synthesis and Biological Testing
Caption: Workflow for L-733,060 synthesis and evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Tachykinin NK1 receptor antagonist L-733,060 and substance P deletion exert neuroprotection through inhibiting oxidative stress and cell death after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dual action of neurokinin-1 antagonists on Mas-related GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Substance P and NK1 Receptors in Mild to Severe Traumatic Brain Injury: From CTE to ICP [mdpi.com]
Application Notes and Protocols: Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate in the Synthesis of Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate as a key building block in the synthesis of novel antifungal agents. The 1,2,4-triazole moiety is a well-established pharmacophore in many clinically used antifungal drugs, acting primarily through the inhibition of fungal lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway. The unique bifunctional nature of this compound, possessing both a reactive amino group and an ester functionality, makes it a versatile precursor for the construction of diverse heterocyclic systems, particularly fused triazole derivatives with promising antifungal activity.
Introduction to 1,2,4-Triazole Antifungals
The 1,2,4-triazole ring is a cornerstone in the development of antifungal agents.[1][2] A vast number of drugs incorporating this heterocyclic system have demonstrated potent and broad-spectrum antifungal activity.[1][2] These compounds are crucial in treating a range of fungal infections, from superficial skin infections to life-threatening systemic mycoses. The primary mechanism of action for most triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and ultimately compromises the integrity and function of the fungal cell membrane.
Synthetic Potential of this compound
This compound is a promising starting material for the synthesis of novel antifungal compounds. Its structure allows for the elaboration into more complex molecules, particularly fused heterocyclic systems like[1][2][4]triazolo[1,5-a]pyrimidines and[1][2][4]triazolo[3,4-b][1][4][5]thiadiazines. The amino group at the 5-position of the triazole ring is a key nucleophilic center that can participate in cyclization reactions, while the ethyl acetate moiety at the 3-position can be hydrolyzed to the corresponding carboxylic acid or used in further derivatization.
Proposed Synthetic Pathway: Synthesis of[1][2][4]Triazolo[1,5-a]pyrimidine Derivatives
A plausible synthetic route utilizing this compound involves its condensation with β-dicarbonyl compounds or their synthetic equivalents to construct the[1][2][4]triazolo[1,5-a]pyrimidine scaffold. This class of compounds has been reported to exhibit significant antifungal activities.[1][4][5]
References
- 1. Design, synthesis, crystal structure and in vitro antimicrobial activity of novel 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate in Antiviral Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a broad spectrum of biological activities, including notable antiviral properties. This document provides detailed application notes and experimental protocols for the investigation of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate as a potential antiviral agent. While direct antiviral data for this specific compound is not extensively documented in publicly available literature, its structural similarity to known antiviral 1,2,4-triazole derivatives, such as analogs of Ribavirin, suggests its potential as a valuable lead compound in antiviral drug discovery. These notes are intended to guide researchers in the synthesis, characterization, and evaluation of this and related compounds.
Introduction
The 1,2,4-triazole ring is a privileged scaffold in the development of therapeutic agents due to its chemical stability, favorable pharmacokinetic properties, and its ability to act as a bioisostere for amide, ester, or carboxyl groups.[1] Derivatives of 1,2,4-triazole have been successfully developed as antifungal, anticancer, and antiviral drugs.[2][3] The presence of an amino group and an acetate moiety on the triazole ring of this compound provides multiple points for hydrogen bonding and potential interactions with viral enzymes, such as polymerases or proteases, making it an attractive candidate for antiviral screening.
This document outlines the synthetic route to this compound, protocols for evaluating its in vitro antiviral activity and cytotoxicity, and a discussion of its potential mechanisms of action based on the broader class of 1,2,4-triazole antivirals.
Potential Antiviral Applications and Mechanism of Action
Based on the known antiviral activities of structurally related 1,2,4-triazole derivatives, this compound and its derivatives could be investigated against a range of viruses, particularly RNA viruses. The 1,2,4-triazole core is a key feature in the broad-spectrum antiviral drug Ribavirin, which acts by inhibiting viral RNA-dependent RNA polymerase and inducing lethal mutagenesis.
Potential Viral Targets:
-
Influenza Viruses: Inhibition of viral RNA polymerase or neuraminidase.
-
Hepatitis C Virus (HCV): Targeting the NS5B RNA-dependent RNA polymerase.
-
Coronaviruses (e.g., SARS-CoV-2): Potential inhibition of the main protease (Mpro) or the RNA-dependent RNA polymerase (RdRp).
-
Human Immunodeficiency Virus (HIV): As a non-nucleoside reverse transcriptase inhibitor (NNRTI).
The proposed mechanism of action for derivatives of this compound involves the triazole ring and its substituents interacting with key amino acid residues in the active site of viral enzymes, leading to the inhibition of viral replication.
Experimental Protocols
Synthesis of this compound
The synthesis of the target compound can be achieved through a multi-step process starting from commercially available reagents. A plausible synthetic route is outlined below, based on established methods for the synthesis of 3-amino-5-substituted-1,2,4-triazoles.
Workflow for Synthesis:
Caption: Synthetic workflow for this compound.
Protocol:
-
Synthesis of Malonic Acid Dihydrazide:
-
To a solution of ethyl malonate in ethanol, add hydrazine hydrate dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
The resulting precipitate is filtered, washed with cold ethanol, and dried to yield malonic acid dihydrazide.
-
-
Synthesis of 3-Amino-5-(carboxymethyl)-1,2,4-triazole:
-
Dissolve malonic acid dihydrazide in an appropriate solvent (e.g., water or ethanol).
-
Add an equimolar amount of cyanogen bromide portion-wise while maintaining the temperature below 20°C.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and adjust the pH to 5-6 with a suitable base to precipitate the product.
-
Filter, wash with water, and recrystallize from a suitable solvent to obtain 3-amino-5-(carboxymethyl)-1,2,4-triazole.
-
-
Synthesis of this compound:
-
Suspend 3-amino-5-(carboxymethyl)-1,2,4-triazole in absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 8-10 hours.
-
Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield this compound.
-
In Vitro Antiviral Activity Assay
A common method to assess antiviral activity is the cytopathic effect (CPE) inhibition assay. This protocol is a general guideline and should be optimized for the specific virus and cell line being used.
Workflow for Antiviral Assay:
Caption: General workflow for an in vitro antiviral activity assay.
Protocol:
-
Cell Seeding: Seed a suitable host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in a 96-well microtiter plate at a density of 2 x 10^4 cells/well in 100 µL of culture medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in culture medium.
-
Infection and Treatment: Remove the culture medium from the cells and add 50 µL of the diluted compound followed by 50 µL of virus suspension at a multiplicity of infection (MOI) of 0.01. Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator until the cytopathic effect in the virus control wells is approximately 80-90% (typically 48-72 hours).
-
Quantification of Antiviral Activity: The antiviral activity is determined by a cell viability assay, such as the MTT assay (see protocol 3.3). The 50% effective concentration (EC50) is calculated as the compound concentration that inhibits the viral-induced CPE by 50%.
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of the compound to ensure that the observed antiviral effect is not due to cell death. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described in the antiviral assay protocol.
-
Compound Treatment: After 24 hours of incubation, replace the medium with 100 µL of fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50%. The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50.
Data Presentation
Quantitative data from antiviral and cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison and analysis.
Table 1: Antiviral Activity and Cytotoxicity of this compound Derivatives
| Compound ID | Virus Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| EATA-01 | Influenza A/H1N1 | Data to be determined | Data to be determined | Data to be determined |
| Derivative 1 | Influenza A/H1N1 | Data to be determined | Data to be determined | Data to be determined |
| Derivative 2 | Influenza A/H1N1 | Data to be determined | Data to be determined | Data to be determined |
| Ribavirin (Control) | Influenza A/H1N1 | Reference value | Reference value | Reference value |
(Note: This table is a template. EC50, CC50, and SI values need to be experimentally determined.)
Logical Relationships in Drug Discovery
The process of evaluating a new compound for antiviral activity follows a logical progression from synthesis to detailed biological characterization.
Caption: Logical workflow for antiviral drug discovery.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel antiviral agents. The protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize, characterize, and evaluate the antiviral potential of this compound and its derivatives. Further investigation into its mechanism of action and structure-activity relationships will be crucial in advancing this class of compounds towards clinical development.
References
Troubleshooting & Optimization
Technical Support Center: Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate in Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve reaction yields and overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block. The most common reactions involve the amino group and the active methylene group. These include:
-
N-Alkylation and N-Acylation: Reaction at the exocyclic amino group or the nitrogen atoms of the triazole ring.
-
Schiff Base Formation: Condensation of the amino group with aldehydes or ketones.
-
Cyclocondensation Reactions: Particularly the formation of fused heterocyclic systems like triazolopyrimidines by reacting with β-dicarbonyl compounds.
Q2: I am observing a mixture of products in my N-alkylation reaction. How can I improve the regioselectivity?
A2: Regioselectivity is a common challenge in the alkylation of aminotriazoles. The alkylation can occur on the exocyclic amino group or on one of the nitrogen atoms of the triazole ring. To improve selectivity:
-
Protecting Groups: Consider protecting the exocyclic amino group if you want to selectively alkylate the triazole ring, and vice versa.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the regioselectivity. For instance, using a milder base and a non-polar solvent at lower temperatures may favor alkylation on the less sterically hindered nitrogen.
-
Nature of the Alkylating Agent: The reactivity and steric bulk of the alkylating agent can also direct the reaction to a specific site.
Q3: My Schiff base formation reaction is giving a low yield. What can I do to improve it?
A3: Low yields in Schiff base formation can be due to an unfavorable equilibrium or decomposition of the product. To improve the yield:
-
Water Removal: The reaction produces water, which can hydrolyze the Schiff base back to the starting materials. Use of a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water (e.g., with a Dean-Stark apparatus in a suitable solvent like toluene) can drive the equilibrium towards the product.
-
Catalyst: A catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) can accelerate the reaction.
-
Solvent: The choice of solvent can impact the reaction. Protic solvents like ethanol can be effective, but for some substrates, aprotic solvents may be preferred to minimize side reactions.
Q4: What are the key parameters to control in the synthesis of triazolopyrimidines from this compound?
A4: The synthesis of triazolopyrimidines via cyclocondensation is sensitive to several factors:
-
Catalyst: The reaction is typically catalyzed by an acid (e.g., acetic acid, hydrochloric acid) or a base. The choice and amount of catalyst are critical.
-
Temperature: The reaction often requires heating to proceed at a reasonable rate. However, excessive heat can lead to side product formation and decomposition. Optimization of the reaction temperature is crucial.
-
Reactant Stoichiometry: Ensure the correct stoichiometry between the aminotriazole and the β-dicarbonyl compound.
-
Solvent: A high-boiling point solvent like ethanol, n-butanol, or acetic acid is often used to facilitate the reaction at elevated temperatures.
Troubleshooting Guides
Low Yield in N-Alkylation Reactions
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Insufficiently strong base. | Use a stronger base such as sodium hydride (NaH) or potassium carbonate (K2CO3). |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Poor solubility of reactants. | Choose a solvent in which all reactants are soluble, such as DMF or DMSO. | |
| Formation of multiple products (poor regioselectivity) | Alkylation at multiple nitrogen atoms. | Use a protecting group strategy. Optimize the base and solvent system to favor the desired isomer. |
| Di-alkylation. | Use a stoichiometric amount of the alkylating agent or add it slowly to the reaction mixture. | |
| Decomposition of starting material or product | Reaction temperature is too high. | Perform the reaction at a lower temperature, even if it requires a longer reaction time. |
| Presence of moisture or oxygen. | Ensure all glassware is dry and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issues with Schiff Base Formation
| Symptom | Possible Cause | Suggested Solution |
| Low yield or no reaction | Unfavorable reaction equilibrium. | Remove water from the reaction mixture using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. |
| Insufficient activation of the carbonyl group. | Add a catalytic amount of a mild acid (e.g., glacial acetic acid). | |
| Product precipitates and is difficult to handle | Product has low solubility in the reaction solvent. | Choose a solvent in which the product is more soluble at the reaction temperature. |
| Formation of side products | Self-condensation of the aldehyde/ketone. | Add the aminotriazole to the reaction mixture first, followed by the slow addition of the carbonyl compound. |
| Decomposition of the Schiff base. | Work up the reaction as soon as it is complete and avoid prolonged exposure to acidic or basic conditions during purification. |
Challenges in Triazolopyrimidine Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Reaction is slow or does not go to completion | Ineffective catalyst. | Screen different acid or base catalysts (e.g., p-TsOH, piperidine). |
| Insufficient temperature. | Increase the reaction temperature or use a higher-boiling point solvent. | |
| Formation of a complex mixture of products | Side reactions of the β-dicarbonyl compound. | Add the β-dicarbonyl compound slowly to the reaction mixture containing the aminotriazole. |
| Incorrect pH of the reaction medium. | Adjust the amount of catalyst to maintain an optimal pH for the cyclization. | |
| Difficulty in product purification | Product co-elutes with starting materials or byproducts. | Optimize the chromatographic conditions (solvent system, stationary phase). Recrystallization can also be an effective purification method. |
Experimental Protocols
Note: The following protocols are adapted for this compound based on general procedures for similar compounds. Optimization may be required for specific substrates and scales.
Protocol 1: General Procedure for N-Alkylation
-
To a solution of this compound (1 equivalent) in a suitable dry solvent (e.g., DMF, acetonitrile), add a base (e.g., K2CO3, 1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., alkyl halide, 1.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Schiff Base Formation
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve this compound (1 equivalent) and an aldehyde or ketone (1 equivalent) in a suitable solvent (e.g., toluene, ethanol).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Protocol 3: General Procedure for Triazolopyrimidine Synthesis
-
To a solution of this compound (1 equivalent) in a suitable solvent (e.g., glacial acetic acid, ethanol), add a β-dicarbonyl compound (e.g., ethyl acetoacetate, 1 equivalent).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure triazolopyrimidine.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethyl bromide | K2CO3 | DMF | 70 | 6 | 75 |
| 2 | Benzyl chloride | NaH | THF | RT | 12 | 82 |
| 3 | Methyl iodide | Cs2CO3 | Acetonitrile | 50 | 8 | 68 |
Note: Yields are illustrative and may vary depending on the specific substrate and reaction scale.
Table 2: Influence of Catalyst and Solvent on Schiff Base Formation
| Entry | Carbonyl Compound | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | Toluene | Reflux | 4 | 88 |
| 2 | Acetophenone | p-TsOH | Ethanol | Reflux | 8 | 75 |
| 3 | Cyclohexanone | None | Methanol | Reflux | 12 | 60 |
Note: Yields are illustrative and may vary.
Visualizations
Caption: General reaction pathways for this compound.
Caption: A logical workflow for troubleshooting low reaction yields.
common side products in reactions of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Acylation Reactions
Question: I am trying to acylate the 5-amino group of this compound, but I am observing multiple products in my reaction mixture. What are the likely side products?
Answer: In addition to the desired N-acylated product at the 5-amino position, several side products can form depending on the reaction conditions. The nucleophilicity of the triazole ring nitrogens and the reactivity of the active methylene group can lead to a complex product mixture.
Potential Side Products in Acylation:
| Side Product | Formation Mechanism | Troubleshooting Tips |
| Di-acylated Product | Acylation occurs at both the 5-amino group and one of the triazole ring nitrogens (N1, N2, or N4). | Use a milder acylating agent or a stoichiometric amount of the reagent. Employing a base like pyridine can help in selective N-acylation of the amino group. |
| Ring N-acylated Isomers | Acylation occurs on one of the nitrogen atoms of the triazole ring instead of the 5-amino group. | Lowering the reaction temperature can favor the more nucleophilic amino group. The choice of solvent can also influence selectivity. |
| C-acylated Product | Acylation of the active methylene group adjacent to the ester. | This is more likely under strongly basic conditions that deprotonate the methylene group. Use of a non-nucleophilic base can minimize this side reaction. |
| Hydrolyzed Starting Material | If the reaction is performed in the presence of water, the ester group can be hydrolyzed to the corresponding carboxylic acid. | Ensure anhydrous reaction conditions. |
Diagram of Potential Acylation Side Reactions:
Caption: Potential side products in the acylation of this compound.
Alkylation Reactions
Question: I am performing an alkylation reaction and obtaining a mixture of isomers that are difficult to separate. What are the possible alkylation sites on this compound?
Answer: this compound has multiple nucleophilic centers that can undergo alkylation, often leading to a mixture of products.
Potential Alkylation Sites and Side Products:
| Alkylation Site | Resulting Product | Troubleshooting Tips |
| 5-Amino Group | N-alkylated product at the amino group. | This is often the desired product. Reaction conditions can be optimized to favor this. |
| Triazole Ring Nitrogens (N1, N2, N4) | A mixture of N1, N2, and N4-alkylated regioisomers. The formation of N-protected regioisomers has been observed in similar systems.[1] | The use of protecting groups on the amino function can direct alkylation to the ring nitrogens. The choice of base and solvent can also influence the regioselectivity. |
| Active Methylene Group | Mono- or di-alkylation at the carbon between the triazole ring and the ester. | This is favored by strong bases. To avoid this, use milder basic conditions or protect the methylene group if ring or amino alkylation is desired. |
Diagram of Alkylation Pathways:
Caption: Multiple potential sites for alkylation on this compound.
Condensation with Carbonyls (e.g., Aldehydes)
Question: When reacting this compound with an aldehyde, I isolate a product, but I'm unsure if it's the final desired product. What are the possible intermediates and side products?
Answer: The reaction of the 5-amino group with aldehydes typically proceeds through a hemiaminal intermediate to form a Schiff base (imine). Under certain conditions, further reactions can occur.
Potential Products in Condensation Reactions:
| Product Type | Description | Troubleshooting/Analysis |
| Hemiaminal | A stable intermediate formed by the initial nucleophilic attack of the amino group on the aldehyde carbonyl. Stable hemiaminals have been observed in reactions of 4-amino-1,2,4-triazoles with certain aldehydes. | Can be characterized by NMR spectroscopy. Gentle heating can often promote dehydration to the Schiff base. |
| Schiff Base (Imine) | The expected product from the condensation of the 5-amino group with an aldehyde. | This is typically a stable product. Characterization by IR (C=N stretch) and NMR is standard. |
| Cyclized Products | If the aldehyde contains another reactive group, or under harsh conditions, intramolecular cyclization might occur. | Analysis by mass spectrometry and 2D NMR can help elucidate the structure of unexpected cyclized products. |
Workflow for Aldehyde Condensation:
Caption: Reaction pathway for the condensation of this compound with an aldehyde.
Reactions with 1,3-Dicarbonyl Compounds
Question: I am attempting to synthesize a triazolo[1,5-a]pyrimidine by reacting this compound with a 1,3-dicarbonyl compound, but the yield is low and I have several byproducts. What could be going wrong?
Answer: The synthesis of[1][2][3]triazolo[1,5-a]pyrimidines from 5-amino-1,2,4-triazoles and 1,3-dicarbonyl compounds is a common strategy.[4][5] However, side reactions can lower the yield of the desired fused heterocyclic product.
Potential Side Products and Issues:
| Issue | Description | Mitigation Strategies |
| Incomplete Cyclization | The initial adduct from the reaction of the amino group with one of the carbonyls may not fully cyclize. | Ensure optimal reaction temperature and time. The choice of catalyst (acid or base) is crucial. |
| Self-condensation of Dicarbonyl | 1,3-dicarbonyl compounds can undergo self-condensation, especially under basic conditions. | Add the 1,3-dicarbonyl compound slowly to the reaction mixture containing the triazole. |
| Alternative Cyclization Pathways | Depending on the substituents, alternative cyclization pathways may be possible, leading to isomeric products. | Careful structural elucidation of all products is necessary. |
| Hydrolysis of Ester Group | The ester on the starting material or an ester group on the dicarbonyl reactant can be hydrolyzed under the reaction conditions. | Use of non-aqueous solvents and careful control of pH can prevent this. |
Logical Flow for Troubleshooting Triazolo[1,5-a]pyrimidine Synthesis:
Caption: A troubleshooting guide for the synthesis of triazolo[1,5-a]pyrimidines.
Experimental Protocols
General Protocol for Condensation with an Aldehyde to Form a Schiff Base
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Aldehyde: Add the desired aldehyde (1-1.1 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature or heat to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture. The product may precipitate out of solution and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the crude product is purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
General Protocol for Synthesis of a[1][2][3]Triazolo[1,5-a]pyrimidine
-
Reactant Mixture: In a round-bottom flask, combine this compound (1 equivalent) and the 1,3-dicarbonyl compound (1-1.2 equivalents) in a solvent like glacial acetic acid or ethanol.
-
Catalyst: A catalytic amount of a mineral acid (e.g., H₂SO₄) or a base (e.g., piperidine) can be added if required.
-
Heating: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Isolation: After cooling, the product often precipitates. It can be collected by filtration and washed with a cold solvent. If it remains in solution, the solvent is evaporated, and the residue is treated with water or another non-solvent to induce precipitation.
-
Purification: The crude solid is purified by recrystallization.
Disclaimer: These protocols are general guidelines. The optimal conditions (solvent, temperature, reaction time, and catalyst) will depend on the specific substrates being used and should be determined experimentally. Always consult relevant literature for more detailed procedures.
References
- 1. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiocarbamoylimidates as Precursors of New 5‐Amino‐1,2,4‐Triazole and Oxadiazole Derivatives In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products Derived from Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound and what are the expected products?
A1: The most common reaction is the acylation of the 5-amino group to form N-acyl derivatives. This is typically achieved using acyl chlorides or anhydrides. However, the triazole ring contains other nucleophilic nitrogen atoms, which can lead to the formation of a mixture of isomers, including N1-acyl, N2-acyl, and the desired N5-acylamino products. Under certain conditions, di- and even tri-acylated byproducts can also be formed.[1][2][3]
Q2: What are the primary challenges when purifying derivatives of this compound?
A2: The main challenges stem from the polarity of the triazole ring and the potential for multiple products. Key difficulties include:
-
Separation of Isomers: The different N-acylated isomers can have very similar polarities, making their separation by chromatography challenging.
-
Product Polarity: The products are often polar, which can lead to issues with solubility and retention during chromatographic purification.
-
"Oiling Out": During recrystallization, the polar nature of the compounds can sometimes cause them to separate as an oil rather than forming crystals.
-
Low Yields: Product loss can occur during multi-step purification processes required to isolate the desired isomer.
Q3: Which purification techniques are most suitable for products derived from this starting material?
A3: The choice of purification technique depends on the specific product and the impurities present. The most common and effective methods are:
-
Recrystallization: Ideal for obtaining highly pure crystalline products, provided a suitable solvent or solvent system can be found.
-
Column Chromatography: A versatile technique for separating mixtures of compounds with different polarities. It is particularly useful for isolating the desired product from reaction byproducts and unreacted starting materials.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Offers high-resolution separation and is often used for purifying challenging mixtures or for obtaining highly pure samples for analysis. Normal-phase, reversed-phase, and HILIC (Hydrophilic Interaction Liquid Chromatography) can be employed depending on the polarity of the compounds.[4][5]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Product does not crystallize upon cooling. | The solution is not saturated; too much solvent was used. | - Concentrate the solution by carefully evaporating some of the solvent.- Add an anti-solvent (a solvent in which the product is insoluble) dropwise until turbidity is observed, then gently warm until the solution is clear and allow to cool slowly. |
| Product "oils out" instead of forming crystals. | The melting point of the product is lower than the boiling point of the solvent. Impurities are preventing crystal lattice formation. | - Try a lower-boiling point solvent.- Use a larger volume of solvent and allow for very slow cooling.- Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.- Add a seed crystal of the pure product. |
| Low recovery of purified product. | The product has significant solubility in the cold solvent. Premature crystallization during hot filtration. | - Ensure the solution is cooled in an ice bath to minimize solubility.- Minimize the amount of solvent used for washing the crystals.- Preheat the funnel and receiving flask during hot filtration to prevent the product from crashing out. |
| Colored impurities in the final product. | The impurity co-crystallizes with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce the yield. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of product and impurities. | Inappropriate solvent system (eluent). | - Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired product.- Use a shallower solvent gradient during elution. |
| Product elutes too quickly (high Rf). | The eluent is too polar. | - Decrease the proportion of the polar solvent in the eluent system. |
| Product does not elute from the column (low Rf). | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For very polar compounds, adding a small percentage of methanol or acetic acid to the eluent can be effective. |
| Streaking or tailing of spots on TLC. | The compound is interacting too strongly with the stationary phase (e.g., acidic or basic compounds on silica gel). | - Add a small amount of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). |
| Cracks or channels in the column bed. | Improperly packed column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Preparative HPLC
| Problem | Possible Cause | Solution |
| Poor peak shape (tailing or fronting). | Column overload; secondary interactions with the stationary phase. | - Reduce the sample load.- Add a modifier to the mobile phase (e.g., trifluoroacetic acid or formic acid for acidic compounds, triethylamine or ammonia for basic compounds). |
| Co-elution of peaks. | Insufficient resolution. | - Optimize the mobile phase composition and gradient.- Try a different column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl, HILIC). |
| Low recovery after purification. | Product precipitation in the fraction collector; adsorption to tubing. | - Ensure the collected fractions have a solvent composition that maintains the product's solubility.- Use compatible tubing and collection vessels. |
Quantitative Data Summary
The following tables provide representative data for the purification of N-acylated derivatives of this compound. Please note that actual results may vary depending on the specific reaction conditions and the nature of the acyl group.
Table 1: Recrystallization Solvents and Typical Yields
| Product Type | Recrystallization Solvent System | Typical Yield (%) | Purity (by HPLC, %) |
| N-Acetyl derivative | Ethanol/Water | 70-85 | >98 |
| N-Benzoyl derivative | Ethyl Acetate/Hexane | 65-80 | >99 |
| N-Alkyl derivative | Isopropanol | 75-90 | >98 |
Table 2: Column Chromatography Conditions and Outcomes
| Product Type | Stationary Phase | Eluent System (Gradient) | Typical Yield (%) | Purity (by HPLC, %) |
| N-Acetyl derivative | Silica Gel | Ethyl Acetate in Hexane (20% to 80%) | 60-75 | >97 |
| N-Benzoyl derivative | Silica Gel | Dichloromethane/Methanol (99:1 to 95:5) | 55-70 | >98 |
| N-Alkyl derivative | Silica Gel | Ethyl Acetate in Hexane (10% to 60%) | 65-80 | >97 |
Table 3: Preparative HPLC Methods and Purity
| Product Type | Column Type | Mobile Phase (Gradient) | Purity (by HPLC, %) |
| N-Acetyl derivative | C18 (Reversed-Phase) | Acetonitrile/Water with 0.1% Formic Acid (10% to 90% Acetonitrile) | >99.5 |
| N-Benzoyl derivative | Phenyl-Hexyl (Reversed-Phase) | Methanol/Water with 0.1% TFA (20% to 100% Methanol) | >99.5 |
| Polar N-substituted derivatives | HILIC | Acetonitrile/Ammonium Formate Buffer | >99.0 |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Example: N-Acetyl Derivative)
-
Dissolution: In a flask, dissolve the crude N-acetylated product in a minimal amount of hot ethanol.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water (1:1) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Protocol 2: Purification by Column Chromatography (Example: N-Benzoyl Derivative)
-
Column Preparation: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude N-benzoyl derivative in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent mixture (e.g., 100% hexane). Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., from 0% to 50% ethyl acetate in hexane).
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Purification workflow decision tree.
References
preventing the formation of 1,3,4-oxadiazole byproducts in triazole synthesis
Welcome to the Technical Support Center for Triazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and minimize the formation of unwanted 1,3,4-oxadiazole byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 1,2,4-triazoles?
A1: The most common methods include the Pellizzari reaction, which involves the condensation of an amide with a hydrazide, and the Einhorn-Brunner reaction, utilizing an imide and an alkyl hydrazine.[1] Modern approaches also involve amidines and multicomponent reactions.[1]
Q2: I am observing a significant amount of 1,3,4-oxadiazole in my reaction mixture. How can I prevent this?
A2: The formation of 1,3,4-oxadiazole is a common side reaction, especially when using hydrazides, as it arises from a competing cyclization pathway.[1] To minimize this byproduct, you should ensure strictly anhydrous reaction conditions, lower the reaction temperature to favor triazole formation, and carefully select the acylating agent, as it can influence the reaction pathway.[1]
Q3: How can I improve the yield of my 1,2,4-triazole synthesis?
A3: Optimizing reaction parameters is key. This includes adjusting the temperature, reaction time, and the choice of solvent and catalyst.[1] Ensuring the purity of your starting materials is also critical.[1] For reactions that are slow or require high temperatures, microwave-assisted synthesis can often improve yields and significantly reduce reaction times.[1]
Q4: My reaction is producing a mixture of isomers. What can I do to improve regioselectivity?
A4: In cases like the Einhorn-Brunner reaction with unsymmetrical imides, a mixture of regioisomers is common.[2] To improve selectivity, maximize the electronic difference between the two acyl groups on your imide. For instance, pairing a strongly electron-withdrawing group with an electron-donating group will provide much higher regiocontrol.[2] If this is not feasible, consider alternative regioselective synthesis routes, such as catalyst-controlled [3+2] cycloaddition reactions.[2]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 1,2,4-triazoles, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 1,2,4-Triazole | - Incomplete reaction due to insufficient temperature or time.- Decomposition of starting materials or product at high temperatures.- Low purity of starting materials (e.g., hygroscopic hydrazides).[1] | - Gradually increase the reaction temperature and monitor progress by TLC.[1]- Consider using microwave irradiation to shorten reaction times and potentially improve yields.[1]- Ensure starting materials are pure and thoroughly dried.[1] |
| Formation of 1,3,4-Oxadiazole Byproduct | - This is a common side reaction, especially when using hydrazides, due to a competing cyclization pathway.[1] | - Ensure strictly anhydrous reaction conditions.[1]- Lower the reaction temperature to favor the formation of the triazole.[1]- The choice of acylating agent can influence the reaction pathway; consider alternatives.[1] |
| Formation of Isomeric Mixtures | - In unsubstituted 1,2,4-triazoles, alkylation can occur at both N-1 and N-4 positions.- In the Einhorn-Brunner reaction, unsymmetrical imides can lead to different regioisomers. | - The choice of catalyst can control regioselectivity. For example, in certain cycloadditions, Ag(I) catalysts favor 1,3-disubstituted products, while Cu(II) catalysts favor 1,5-disubstituted products.- For the Einhorn-Brunner reaction, increase the electronic difference between the imide's acyl groups.[2] |
| Thermal Rearrangement | - High reaction temperatures can sometimes lead to the thermal rearrangement of the triazole ring, resulting in a mixture of isomers.[1] | - If thermal rearrangement is suspected, try running the reaction at a lower temperature for a longer duration.[1] |
| Complex Reaction Mixture with Unidentified Byproducts | - Decomposition of sensitive functional groups on starting materials or products.- Side reactions involving the solvent or impurities. | - Protect sensitive functional groups on the starting materials before the reaction.- Use a high-purity, inert solvent and ensure all reagents are pure. |
Optimizing Reaction Conditions: Conventional vs. Microwave Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate triazole synthesis, often leading to higher yields and purer products by minimizing the formation of byproducts due to shorter reaction times.
| Parameter | Conventional Heating | Microwave Irradiation | Advantage of Microwave |
| Reaction Time | Several hours (e.g., 2-8 hours for Einhorn-Brunner).[3] | Minutes (e.g., 10-30 minutes).[4] | Drastically reduced reaction times, increasing throughput. |
| Temperature | High temperatures often required (e.g., >200 °C for Pellizzari).[1] | Precise temperature control, typically in the range of 130-150 °C.[4] | Uniform heating reduces the likelihood of thermal decomposition and side reactions. |
| Yield | Variable, can be low due to side reactions and decomposition. | Generally higher yields are reported.[4] | Improved efficiency and conversion to the desired product. |
| Byproduct Formation | Prone to 1,3,4-oxadiazole and other byproducts due to prolonged heating. | Reduced byproduct formation due to shorter reaction times. | Cleaner reaction profiles and easier purification. |
Experimental Protocols
Protocol 1: Pellizzari Reaction - Synthesis of 3,5-Diphenyl-1,2,4-triazole (Conventional Heating)
This protocol describes a classic method for synthesizing a symmetrical 1,2,4-triazole.
Materials:
-
Benzamide
-
Benzoylhydrazide
-
High-boiling point solvent (optional, e.g., paraffin oil)
-
Ethanol (for recrystallization)
Procedure:
-
Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask.
-
Heat the mixture to a high temperature (typically >200 °C) with stirring. If a solvent is used, ensure it is appropriate for the high temperature.
-
Maintain the temperature for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product is then purified by recrystallization from a suitable solvent, such as ethanol.[1]
Protocol 2: Einhorn-Brunner Reaction - General Procedure (Conventional Heating)
This protocol provides a general guideline for the synthesis of 1,2,4-triazoles from imides and hydrazines.
Materials:
-
Imide (1.0 eq)
-
Alkyl hydrazine (1.1 eq)
-
Glacial Acetic Acid (solvent and catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the imide in glacial acetic acid.
-
Slowly add the alkyl hydrazine to the solution.
-
Heat the reaction mixture to reflux (around 110-120°C) for 2-6 hours.[1]
-
Monitor the reaction by TLC.
-
Once complete, cool the mixture and pour it into ice-cold water to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization or column chromatography.[1]
Protocol 3: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-Triazoles from Hydrazides and Nitriles
This protocol outlines an efficient synthesis of 1,2,4-triazoles using microwave irradiation.
Materials:
-
Aromatic hydrazide (e.g., benzohydrazide) (0.005 moles)
-
Substituted nitrile (0.0055 moles)
-
n-Butanol (10 mL)
-
Potassium carbonate (0.0055 moles)
-
Microwave reactor vials
Procedure:
-
Add the aromatic hydrazide, substituted nitrile, and potassium carbonate to a 20 mL microwave reaction vessel with 10 mL of n-Butanol.
-
Subject the reaction mixture to microwave irradiation at 150°C for 2 hours.
-
After cooling the reaction mixture, the precipitated substituted 1,2,4-triazole is filtered.
-
The product is then recrystallized from ethanol. In many cases, the 1,2,4-triazole product is insoluble in n-butanol, allowing for easy recovery by filtration.
Visualizing Reaction Pathways and Workflows
Caption: Competing pathways in the Pellizzari reaction.
Caption: A logical workflow for troubleshooting triazole synthesis.
Caption: General experimental workflow for triazole synthesis.
References
Technical Support Center: Condensation Reactions with tert-butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate
This guide provides troubleshooting advice for researchers using tert-butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate (a Boc-protected piperidine methanol derivative) in condensation reactions. While the specific CAS number 86152-46-7 was not definitively matched to this compound in public databases, the following information is tailored to the structure and reactivity of this important building block.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am getting a low yield in my esterification reaction with tert-butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate and a carboxylic acid. What are the common causes?
A1: Low yields in esterification reactions involving this substrate can stem from several factors:
-
Incomplete reaction: The reaction may not have reached equilibrium or may be proceeding slowly. Consider extending the reaction time or increasing the temperature. However, be cautious of potential side reactions at higher temperatures.
-
Inefficient water removal: Esterification is a reversible reaction that produces water. If water is not effectively removed, the equilibrium will not favor product formation. The use of a Dean-Stark apparatus or the addition of dehydrating agents like molecular sieves can improve yields.
-
Steric hindrance: The bulky tert-butoxycarbonyl (Boc) protecting group and the piperidine ring can create steric hindrance around the hydroxyl group, slowing down the reaction. Using a less hindered coupling reagent or a more reactive carboxylic acid derivative (e.g., an acyl chloride or anhydride) can overcome this.
-
Suboptimal coupling agent: The choice and amount of coupling agent (e.g., DCC, EDC) and catalyst (e.g., DMAP) are crucial. Ensure you are using the correct stoichiometry and that your reagents are of high purity.
-
Side reactions: The piperidine nitrogen, although protected, can sometimes participate in side reactions, especially under harsh conditions. Ensure the Boc group remains intact throughout the reaction by monitoring with TLC or LC-MS.
Q2: My reaction is producing significant amounts of an unexpected side product. How can I identify and minimize it?
A2: Side product formation is a common issue. Here’s how to approach it:
-
Characterize the side product: Use techniques like NMR, MS, and IR to determine the structure of the impurity. This will provide clues about the undesired reaction pathway.
-
Common side products can include:
-
Elimination products: Although less common for primary alcohols, elimination can occur under harsh acidic or basic conditions at elevated temperatures.
-
Products from Boc deprotection: Strong acids or high temperatures can lead to the removal of the Boc group, and the unprotected amine can then react.
-
Reactions with the solvent: Ensure your solvent is anhydrous and inert under the reaction conditions.
-
-
Minimization strategies:
-
Lower the reaction temperature: This can often reduce the rate of side reactions more than the desired reaction.
-
Use a milder coupling reagent: If using a very reactive reagent like an acyl chloride, consider switching to a carbodiimide-based coupling.
-
Control stoichiometry: Ensure precise addition of reagents to avoid excesses that might promote side reactions.
-
Q3: I am having trouble purifying my final product. What purification strategies are recommended?
A3: Purification of Boc-protected piperidine derivatives can be challenging due to their polarity and potential for co-elution with byproducts.
-
Column Chromatography: This is the most common method.
-
Solvent system: A gradient elution of ethyl acetate in hexanes or dichloromethane in methanol is typically effective. The optimal solvent system should be determined by thin-layer chromatography (TLC).
-
Silica gel: Use standard silica gel for most applications. If your compound is particularly sensitive, consider using deactivated silica.
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to induce crystallization.
-
Acid-base extraction: If the Boc group is inadvertently removed, you can use an acid-base extraction to separate the basic, unprotected amine from the neutral, Boc-protected product.
Experimental Protocols
General Protocol for Esterification using EDC/DMAP Coupling
This protocol provides a general methodology for the esterification of tert-butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate with a generic carboxylic acid.
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl (3R)-3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Add the carboxylic acid (1.1 eq), N,N'-dicyclohexylcarbodiimide (EDC) (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
The following table provides a hypothetical summary of reaction conditions for the esterification described above, which can be used as a starting point for optimization.
| Parameter | Condition A | Condition B | Condition C |
| Carboxylic Acid (eq) | 1.1 | 1.5 | 1.1 |
| EDC (eq) | 1.2 | 1.5 | 1.2 |
| DMAP (eq) | 0.1 | 0.1 | 0.2 |
| Solvent | DCM | THF | DCM |
| Temperature (°C) | 25 | 25 | 40 |
| Time (h) | 24 | 24 | 12 |
| Yield (%) | 75 | 85 | 80 |
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for condensation reactions.
Esterification Reaction Pathway
Caption: General pathway for an esterification condensation reaction.
optimization of reaction conditions for Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate, a key intermediate in pharmaceutical research and development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: A common and effective method for the gram-scale synthesis of similar 2-(1,2,4-triazol-3-yl)acetates is through the Pinner reaction strategy.[1] This involves the conversion of ethyl cyanoacetate into a carboxyimidate salt intermediate, which is then reacted with a suitable hydrazine derivative to form the triazole ring.[1] For the target molecule, aminoguanidine would be the appropriate cyclization partner.
Q2: What are the critical reaction parameters to monitor for optimal yield and purity?
A2: Key parameters to control include reaction temperature, molar ratios of reactants, and reaction time. For the related synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid, a temperature range of 60–70°C is considered optimal for the cyclization step. The duration of this step is typically 60–70 minutes to achieve high yields of the intermediate guanidinyl derivative.
Q3: Are there any known side reactions to be aware of?
A3: Yes, side reactions can occur. For instance, the formation of bis(5-amino-1,2,4-triazol-3-yl)methane can be a side product. The acidity of the reaction mixture can strongly influence the formation of byproducts. Careful control of pH during the reaction and workup is crucial for minimizing these impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of the imidate intermediate. 2. Ineffective cyclization. 3. Degradation of starting materials or product. 4. Incorrect reaction temperature. | 1. Ensure anhydrous conditions for the Pinner reaction. Use fresh, dry ethanol and HCl gas. 2. Verify the quality of the aminoguanidine. Consider using a slight excess. Ensure the pH is suitable for cyclization. 3. Avoid excessive heating or prolonged reaction times. 4. Optimize the temperature for the cyclization step; a range of 60-70°C has been found to be effective for similar syntheses. |
| Presence of Significant Impurities | 1. Formation of dimers or other byproducts. 2. Unreacted starting materials. 3. Hydrolysis of the ester group. | 1. Adjust the molar ratio of reactants. Control the pH of the reaction mixture. 2. Ensure the reaction goes to completion by monitoring with TLC. Extend the reaction time if necessary. 3. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Reaction Stalls (Does Not Proceed to Completion) | 1. Insufficient catalyst or reagent activity. 2. Low reaction temperature. 3. Poor solubility of reactants. | 1. Check the quality and amount of acid catalyst for the Pinner reaction and the base for the cyclization. 2. Gradually increase the reaction temperature while monitoring for product formation and decomposition. 3. Choose a solvent in which all reactants are soluble at the reaction temperature. For similar triazole syntheses, ethanol is a common choice.[2] |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the workup solvent. 2. Formation of an emulsion during extraction. 3. Co-crystallization with byproducts. | 1. Concentrate the reaction mixture under reduced pressure. Try precipitation by adding a non-polar solvent. 2. Add a saturated brine solution to break the emulsion. 3. Recrystallize the crude product from a suitable solvent system (e.g., ethanol-water). |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on the synthesis of analogous compounds.[1][3]
Step 1: Formation of Ethyl 3-ethoxy-3-iminopropanoate hydrochloride (Pinner Salt Intermediate)
-
Cool a solution of ethyl cyanoacetate (1 equivalent) in anhydrous ethanol to 0°C.
-
Bubble dry hydrogen chloride gas through the solution while maintaining the temperature at 0°C until saturation.
-
Seal the reaction vessel and stir at room temperature for 24 hours.
-
Remove the solvent under reduced pressure to obtain the crude Pinner salt.
Step 2: Cyclization to form this compound
-
Dissolve the crude Pinner salt in ethanol.
-
Add a solution of aminoguanidine hydrochloride (1.1 equivalents) in water.
-
Add a base (e.g., sodium acetate) to neutralize the hydrochloride and facilitate cyclization.
-
Heat the reaction mixture to 60-70°C and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated product and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent if necessary.
Visualized Workflows and Pathways
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Managing Isomeric Mixtures in the Alkylation of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate
Welcome to the technical support center for the alkylation of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the formation of isomeric mixtures during the N-alkylation of this substrate.
Frequently Asked Questions (FAQs)
Q1: Why does the alkylation of this compound often result in a mixture of isomers?
The 1,2,4-triazole ring in this compound possesses multiple nucleophilic nitrogen atoms (N1, N2, and N4). Under typical alkylation conditions, the reaction can occur at these different positions, leading to the formation of a mixture of N-alkylated regioisomers. The distribution of these isomers is influenced by a combination of electronic and steric factors of the triazole itself and the alkylating agent, as well as the specific reaction conditions employed.
Q2: What are the possible isomeric products of the alkylation?
The primary products are typically the N1 and N2-alkylated isomers. Alkylation at the N4 position is also possible but can be sterically hindered by the adjacent amino and ethyl acetate substituents. The exocyclic amino group can also potentially be alkylated, though this is generally less favorable under standard conditions for N-alkylation of the triazole ring.
Q3: How can I control the regioselectivity of the alkylation to favor a specific isomer?
Achieving high regioselectivity is a common challenge. However, the isomer ratio can be influenced by carefully selecting the reaction conditions. Key factors include:
-
Base: The choice of base can significantly impact which nitrogen is deprotonated and its subsequent nucleophilicity. Weaker, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may favor alkylation at a specific nitrogen.
-
Solvent: Polar aprotic solvents like DMF (N,N-Dimethylformamide) and DMSO (Dimethyl sulfoxide) are commonly used and can influence the solubility of the triazole salt and the transition state energies for alkylation at different nitrogens.
-
Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, potentially altering the isomer ratio.
-
Alkylating Agent: The steric bulk and electronic nature of the alkylating agent will play a crucial role. Bulky alkylating agents will tend to react at the less sterically hindered nitrogen atom.
Q4: How can I separate the resulting isomeric mixture?
Separation of triazole isomers can be challenging due to their similar polarities. The most common method is silica gel column chromatography. Successful separation often requires careful optimization of the eluent system. In some cases, crystallization of one isomer from the mixture may be possible.
Q5: What analytical techniques are used to identify and quantify the different isomers?
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for identifying and distinguishing between N-alkylated triazole isomers.
-
¹H NMR: The chemical shifts of the triazole ring protons and the protons on the alkyl group will differ between isomers.
-
¹³C NMR: The chemical shifts of the carbon atoms in the triazole ring are also sensitive to the position of alkylation.
-
2D NMR techniques (e.g., HMBC, NOESY): These can provide definitive structural assignments by showing correlations between protons and carbons that are specific to each isomer.
Mass spectrometry can confirm the mass of the alkylated products, and techniques like Thin Layer Chromatography (TLC) are useful for monitoring the reaction and assessing the purity of separated fractions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive alkylating agent.- Insufficiently strong base.- Poor solubility of the triazole salt.- Presence of moisture.- Reaction temperature is too low. | - Check the purity and reactivity of the alkylating agent.- Use a stronger base (e.g., NaH, K₂CO₃).- Switch to a more polar aprotic solvent (e.g., DMF, DMSO).- Ensure anhydrous conditions by using dry solvents and glassware.- Increase the reaction temperature or consider microwave irradiation. |
| Poor Regioselectivity (Undesired Isomer Ratio) | - Suboptimal reaction conditions (base, solvent, temperature).- Steric and electronic effects of the alkylating agent. | - Systematically vary the reaction conditions: - Base: Try different bases (e.g., K₂CO₃, Cs₂CO₃, DBU, NaH). - Solvent: Test a range of polar aprotic solvents (DMF, DMSO, acetonitrile). - Temperature: Run the reaction at different temperatures (e.g., room temperature, 60 °C, 100 °C) to assess the effect on the isomer ratio.- Consider using a bulkier alkylating agent if the desired isomer is the less sterically hindered one. |
| Difficulty in Separating Isomers | - Similar polarity of the isomers. | - Optimize column chromatography: - Use a long column with a fine mesh silica gel. - Employ a shallow gradient of a carefully selected eluent system (e.g., start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or methanol). - Monitor fractions carefully using TLC.- Attempt fractional crystallization: - Try dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly. |
| Ambiguous Isomer Identification | - Overlapping signals in ¹H NMR. | - Utilize advanced NMR techniques: - Acquire ¹³C NMR spectra to compare the chemical shifts of the triazole ring carbons. - Run 2D NMR experiments like HMBC to establish long-range correlations between protons and carbons, which can definitively confirm the point of attachment of the alkyl group. |
Experimental Protocols
General Procedure for N-Alkylation
-
To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, acetone), add a base (1.1-1.5 eq) (e.g., K₂CO₃, Cs₂CO₃).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (1.0-1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the isomers.
Protocol for Isomer Separation by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry of the initial eluent.
-
Sample Loading: Dissolve the crude isomeric mixture in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). A typical gradient might be from 100% dichloromethane to 95:5 dichloromethane:methanol.
-
Fraction Collection: Collect small fractions and analyze each by TLC to identify the separated isomers.
-
Solvent Evaporation: Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.
Visualizations
impact of solvent and base selection on Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate reactivity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate.
Troubleshooting Guides
This section offers solutions to common problems encountered during the chemical modification of this compound.
Low or No Reaction Yield
Question: My reaction with this compound is showing low to no yield. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, including incomplete deprotonation of the triazole ring, the reactivity of your electrophile, and suboptimal reaction conditions.
Troubleshooting Steps:
-
Evaluate the Base and Solvent System:
-
Base Selection: The choice of base is critical for the deprotonation of the triazole NH group and/or the amino group, which enhances nucleophilicity. For less reactive alkylating or acylating agents, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) can be effective. For many reactions, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are sufficient, especially with more reactive electrophiles. Cs₂CO₃ is often reported to be highly effective in N-alkylation reactions.
-
Solvent Choice: Polar aprotic solvents such as Acetonitrile (MeCN), DMF, and Dimethyl Sulfoxide (DMSO) are commonly used as they effectively dissolve the triazole substrate and the base. The polarity of the solvent can significantly influence the reaction rate and the ratio of N- and O-alkylation or acylation products.
-
-
Assess the Electrophile (Alkylating/Acylating Agent):
-
Reactivity: The reactivity of alkyl halides follows the order: I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.
-
Purity: Ensure your electrophile is pure and has not degraded.
-
-
Optimize Reaction Temperature:
-
Many reactions of this nature proceed well at room temperature to moderately elevated temperatures (e.g., 50-80 °C). A temperature screen can help identify the optimal condition. Be aware that higher temperatures can sometimes lead to side reactions.
-
-
Consider a Phase-Transfer Catalyst (PTC):
-
For reactions in biphasic systems or to enhance the reactivity of anionic nucleophiles in aprotic solvents, a PTC like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate and yield.
-
Formation of Multiple Products (Isomers)
Question: I am observing the formation of multiple products in my reaction, likely N-alkylation/acylation at different positions. How can I improve the regioselectivity?
Answer: this compound has multiple nucleophilic sites: the two ring nitrogens (N1 and N4), the exocyclic amino group, and the ester oxygen (in the case of intramolecular reactions or rearrangements). The regioselectivity of alkylation and acylation is influenced by the reaction conditions.
Troubleshooting Steps:
-
Solvent and Base Selection:
-
The choice of solvent and base can influence the tautomeric equilibrium of the triazole ring and the relative nucleophilicity of the different nitrogen atoms. Experimenting with a range of solvents (e.g., DMF, acetonitrile, THF) and bases (e.g., K₂CO₃, NaH, DBU) can help to favor the formation of the desired isomer.
-
In some cases, the use of a phase-transfer catalyst can enhance the selectivity for a specific isomer.[1]
-
-
Steric Hindrance:
-
The different positions on the triazole ring have different steric environments. Bulky electrophiles may preferentially react at the less sterically hindered position.
-
-
Protecting Group Strategy:
-
If achieving the desired regioselectivity is challenging, consider a protecting group strategy to temporarily block one or more of the reactive sites.
-
Side Reactions and Impurities
Question: I am observing unexpected side products in my reaction. What are some common side reactions and how can I minimize them?
Answer:
-
Hydrolysis of the Ester: In the presence of strong bases and water, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid. Ensure the use of anhydrous solvents and reagents if this is a concern.
-
Dialkylation/Diacylation: If a strong base and an excess of the electrophile are used, reaction at multiple sites (e.g., at both a ring nitrogen and the amino group) can occur. Using a stoichiometric amount of the electrophile and a milder base can help to control this.
-
Rearrangements: In some cases, intramolecular reactions or rearrangements can occur. Careful control of the reaction temperature and choice of solvent can minimize these pathways.
Frequently Asked Questions (FAQs)
Q1: Which nitrogen on the triazole ring is more nucleophilic?
A1: The relative nucleophilicity of the ring nitrogens in 4H-1,2,4-triazoles can be influenced by the substituents and the reaction conditions. Generally, the N4 position can be more sterically accessible. However, electronic effects and the stability of the resulting product also play a crucial role. For some 1,2,4-triazoles, alkylation preferentially occurs at the N1 position.
Q2: What is the best solvent for dissolving this compound?
A2: Polar aprotic solvents like DMF and DMSO are generally good choices for dissolving aminotriazole derivatives. For reactions, the choice of solvent will also depend on the other reagents and the required reaction temperature.
Q3: Can I perform acylation on the exocyclic amino group selectively?
A3: Acylation of the exocyclic amino group is often possible. The selectivity will depend on the relative nucleophilicity of the amino group versus the ring nitrogens. Using milder reaction conditions and controlling the stoichiometry of the acylating agent can favor acylation at the amino group.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. Staining with an appropriate reagent (e.g., potassium permanganate or iodine) may be necessary to visualize the spots. Liquid chromatography-mass spectrometry (LC-MS) can also be a powerful tool for tracking the formation of the product and any side products.
Data Presentation
| Reaction Type | Solvent | Base | Expected Outcome & Considerations |
| N-Alkylation | DMF, Acetonitrile | K₂CO₃, Cs₂CO₃ | Good for general alkylation. A mixture of N1 and N4 isomers is possible. |
| THF (anhydrous) | NaH | Stronger conditions for less reactive alkyl halides. Requires careful handling. | |
| Acylation | Dichloromethane, THF | Triethylamine, Pyridine | Acylation of the exocyclic amino group is likely. Ring acylation is also possible. |
| Condensation | Ethanol, Methanol | Acetic Acid (catalytic) | Condensation with aldehydes/ketones at the amino group to form Schiff bases. |
Experimental Protocols
The following are generalized experimental protocols based on reactions with similar aminotriazole compounds. Optimization will be required for specific substrates and reactions.
General Protocol for N-Alkylation
-
To a solution of this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF), add the base (e.g., K₂CO₃, 1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Condensation with an Aldehyde
-
Dissolve this compound (1 equivalent) and the aldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Potential reaction pathways for the title compound.
References
Technical Support Center: Efficient Synthesis with Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate in their synthetic workflows. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly in catalyst selection for the synthesis of fused heterocyclic systems like[1][2][3]triazolo[1,5-a]pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient reaction type for this compound to form fused heterocyclic systems?
A1: The most prevalent and efficient method is the cyclocondensation reaction of the 5-amino group of the triazole with a 1,3-dicarbonyl compound or its synthetic equivalent (e.g., α,β-unsaturated carbonyl compounds). This reaction leads to the formation of a pyrimidine ring fused to the triazole core, yielding[1][2][3]triazolo[1,5-a]pyrimidine derivatives.[1]
Q2: How do I select the optimal catalyst for the cyclocondensation reaction?
A2: Catalyst selection is critical and depends on the specific substrates and desired reaction conditions. Acid catalysts are generally required to facilitate this condensation. Brønsted acids are particularly effective. For a comparison of commonly used acid catalysts, refer to the data summary table below.
Q3: Which solvent is recommended for this synthesis?
A3: The choice of solvent can significantly impact the reaction yield. Protic solvents like ethanol are often effective and have shown superior results compared to water in certain instances. Acetonitrile is another viable option. It is advisable to conduct the reaction under anhydrous conditions, especially when using water-sensitive reagents, although some successful syntheses have been reported in aqueous media with the appropriate catalyst.
Q4: My reaction is showing low to no yield. What are the potential causes?
A4: Low yields in the synthesis of[1][2][3]triazolo[1,5-a]pyrimidines can stem from several factors. Please refer to our detailed troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common culprits include incorrect catalyst choice, suboptimal reaction temperature, or impure starting materials.
Q5: I am observing the formation of side products. What are they and how can I minimize them?
A5: A common side reaction is the formation of isomeric products or incomplete cyclization. The regioselectivity of the reaction is influenced by both steric and electronic factors of the substituents on both the triazole and the dicarbonyl compound. Careful selection of the catalyst and reaction conditions can help to favor the desired product.
Catalyst Selection and Performance
The selection of an appropriate acid catalyst is paramount for achieving high efficiency in the synthesis of[1][2][3]triazolo[1,5-a]pyrimidines. Below is a summary of catalyst performance in a model three-component reaction to form a triazolopyrimidine scaffold.
| Catalyst | Solvent | Temperature | Reaction Time (h) | Yield (%) |
| p-Toluenesulfonic acid (p-TsOH) | Ethanol | Reflux | 24 | 75 |
| Hydrochloric acid (HCl) | Ethanol | Reflux | 24 | 45 |
| Acetic acid | Ethanol | Reflux | 24 | 10 |
| Piperidine (Basic Catalyst) | Ethanol | Reflux | 24 | Trace |
| p-Toluenesulfonic acid (p-TsOH) | Water | Reflux | 24 | Trace |
| None (Fusion state) | N/A | Heating | - | 10 |
Data adapted from a representative synthesis of a[1][2][3]triazolo[4,3-a]pyrimidine derivative.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive or Inappropriate Catalyst: The chosen catalyst may not be effective. Basic catalysts like piperidine have been shown to be unsuccessful. | Switch to a Brønsted acid catalyst, such as p-toluenesulfonic acid (p-TsOH), which has demonstrated higher yields. |
| Suboptimal Reaction Conditions: Incorrect temperature or reaction time can lead to incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Gradually increase the reaction temperature (e.g., to reflux in ethanol) and/or extend the reaction time. | |
| Poor Quality of Reagents: Impurities in the starting materials, especially the 1,3-dicarbonyl compound, can lead to side reactions and lower yields. | Ensure all starting materials are pure and dry. Use freshly distilled solvents. | |
| Incorrect Solvent: The reaction may not proceed efficiently in certain solvents. For instance, using water as a solvent with p-TsOH has been shown to result in only trace amounts of product. | Switch to a solvent like ethanol, which has been shown to be effective for this type of cyclocondensation. | |
| Formation of Multiple Products | Lack of Regioselectivity: With unsymmetrical 1,3-dicarbonyl compounds, the initial nucleophilic attack of the aminotriazole can occur at either carbonyl group, leading to a mixture of regioisomers. | The regioselectivity is influenced by steric and electronic factors. Modifying the substituents on the dicarbonyl compound or adjusting the reaction conditions (e.g., catalyst, temperature) may favor the formation of one isomer. |
| Incomplete Cyclization: The reaction may stall after the initial condensation, resulting in an open-chain intermediate rather than the fused bicyclic product. | Ensure sufficient reaction time and temperature. The presence of a strong acid catalyst like p-TsOH is crucial to drive the cyclization to completion. | |
| Difficult Product Isolation | Product is an Oil or Gummy Solid: The product may not crystallize easily from the reaction mixture. | Attempt to induce crystallization by scratching the flask, seeding with a crystal of the product, or cooling. If this fails, purification by column chromatography is recommended. |
| Product is Soluble in the Workup Solvent: The product may be lost during aqueous workup if it has significant water solubility. | Adjust the pH of the aqueous phase to decrease solubility. Extract with a suitable organic solvent. |
Experimental Protocols
General Protocol for the Synthesis of Ethyl 7-hydroxy-[1][2][3]triazolo[1,5-a]pyrimidine-5-acetate
This protocol describes a typical acid-catalyzed cyclocondensation reaction between this compound and a 1,3-dicarbonyl compound, in this case, diethyl malonate.
Materials:
-
This compound
-
Diethyl malonate
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Ethanol (anhydrous)
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous ethanol, add diethyl malonate (1.1 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
The resulting precipitate can be collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired product.
-
If no precipitate forms, the crude product can be purified by column chromatography on silica gel.
Visualizations
Experimental Workflow
References
Technical Support Center: Analytical Methods for Monitoring Reactions of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring reactions involving Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for analytical method development?
A1: this compound is a polar molecule containing a primary amino group, a triazole ring, and an ester functional group. The presence of the amino group and the nitrogen-rich triazole ring makes the compound basic and capable of forming hydrogen bonds. These characteristics are crucial when selecting appropriate stationary and mobile phases for both TLC and LC-MS to achieve good separation and peak shape.
Q2: Which analytical technique, TLC or LC-MS, is more suitable for monitoring my reaction?
A2: Both techniques are valuable. TLC is a rapid, simple, and cost-effective method ideal for quick reaction progress checks at the bench.[1][2] It allows for the simultaneous analysis of multiple samples, including starting materials, reaction mixtures, and products. LC-MS, on the other hand, provides higher resolution, sensitivity, and specificity. It is particularly useful for complex reaction mixtures, identifying byproducts, and confirming the mass of the desired product.
Q3: How should I prepare my reaction mixture for TLC and LC-MS analysis?
A3: For both techniques, it is essential to dilute a small aliquot of the reaction mixture in a suitable solvent. For TLC, a volatile solvent in which all components are soluble is preferred. For LC-MS, the sample should be diluted in the initial mobile phase to ensure good peak shape and prevent precipitation on the column.[3] It may also be necessary to filter the sample to remove any particulate matter.
Q4: How can I visualize the spots on a TLC plate?
A4: Since this compound contains a UV-active triazole ring, the primary visualization method is UV light at 254 nm on a TLC plate containing a fluorescent indicator (F254). To specifically detect the primary amine, the plate can be stained with a ninhydrin solution, which will produce a characteristic colored spot (often purple or pink) upon heating.[4]
Experimental Protocols
Thin-Layer Chromatography (TLC)
A general-purpose TLC method for monitoring the consumption of starting materials and the formation of this compound is outlined below.
| Parameter | Recommendation |
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase (Eluent) | A good starting point is a mixture of Ethyl Acetate and Methanol (e.g., 9:1 v/v). The polarity can be adjusted by changing the ratio. For better spot shape, 0.5-1% triethylamine (for basic compounds) or acetic acid (for acidic compounds) can be added.[1] |
| Sample Preparation | Dissolve a small amount of the reaction mixture in a volatile solvent (e.g., methanol, ethyl acetate). |
| Application | Spot the diluted sample, starting material, and a co-spot (mixture of sample and starting material) on the baseline of the TLC plate using a capillary tube. |
| Development | Place the plate in a sealed chamber saturated with the mobile phase. Allow the solvent front to move up the plate. |
| Visualization | 1. View under UV light (254 nm). 2. Dip or spray with a ninhydrin solution and gently heat to visualize the amino group.[4] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
The following provides a starting point for developing a robust LC-MS method for the analysis of this compound.
| Parameter | Recommendation |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm). |
| Mobile Phase A | Water with 0.1% Formic Acid. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid. |
| Gradient | A typical gradient would be to start with a low percentage of B (e.g., 5%), hold for a minute, then ramp up to a high percentage of B (e.g., 95%) over several minutes, hold, and then return to the initial conditions to re-equilibrate. |
| Flow Rate | 0.2 - 0.5 mL/min. |
| Column Temperature | 30 - 40 °C. |
| Injection Volume | 1 - 5 µL. |
| Mass Spectrometer | Electrospray Ionization (ESI) in positive ion mode. |
| MS Detection | Monitor for the [M+H]⁺ ion of this compound (C₆H₁₀N₄O₂), which has an expected m/z of 171.09. |
Troubleshooting Guides
TLC Troubleshooting
Q: My spots are streaking on the TLC plate. What should I do?
A: Streaking can be caused by several factors:
-
Sample Overload: The sample is too concentrated. Try diluting your sample further before spotting.
-
Compound-Silica Interaction: The amino group on your compound is basic and can interact strongly with the acidic silica gel. Add a small amount of triethylamine (0.5-1%) to your mobile phase to neutralize the acidic sites on the silica.
-
Insoluble Material: Your sample may not be fully dissolved. Ensure your sample is completely soluble in the spotting solvent.
Q: I don't see any spots on my TLC plate after development.
A: This could be due to a few reasons:
-
Sample is too dilute: Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.
-
Compound is not UV-active: While the triazole ring should be UV-active, if for some reason it is not visible, use a chemical stain. A ninhydrin stain is highly recommended for this compound due to the primary amino group.[4]
-
Compound evaporated: If your compound is volatile, it may have evaporated from the plate. This is less likely for the target molecule but could be a factor for other components in the reaction mixture.
Q: The Rf values are too high or too low.
A: The retention factor (Rf) is dependent on the polarity of the mobile phase.
-
Rf too low (spots near the baseline): Your mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., increase the amount of methanol in an ethyl acetate/methanol mixture).
-
Rf too high (spots near the solvent front): Your mobile phase is too polar. Decrease the proportion of the more polar solvent.
LC-MS Troubleshooting
Q: I am seeing broad or tailing peaks in my chromatogram. How can I improve the peak shape?
A: Poor peak shape is a common issue:
-
Secondary Interactions: The basic amino group can interact with residual silanols on the C18 column. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase will protonate the silanols and the analyte, reducing these interactions.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or the same as your initial mobile phase. Injecting in a stronger solvent can cause peak distortion.[3]
-
Column Overload: Injecting too much sample can lead to peak tailing. Try injecting a smaller volume or a more dilute sample.
Q: I am not detecting my compound of interest, or the signal is very weak.
A: A weak or absent signal can be frustrating:
-
Incorrect m/z: Double-check the calculated mass of your compound and ensure you are monitoring for the correct [M+H]⁺ ion.
-
Ionization Issues: this compound should ionize well in positive ESI mode due to the basic nitrogen atoms. Ensure your ion source is optimized and clean. The presence of non-volatile buffers or salts in your sample can suppress ionization.
-
Compound Degradation: The compound may be degrading in the ion source. Try reducing the source temperature.
Q: My retention time is shifting between injections.
A: Retention time instability can affect data reliability:
-
Insufficient Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions between runs. This is especially important for gradient methods.
-
Column Temperature: Fluctuations in the column temperature can cause retention time shifts. Use a column oven to maintain a constant temperature.
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts. Prepare fresh mobile phases accurately.
Workflow Diagram
Caption: Reaction monitoring workflow using TLC and LC-MS.
References
Validation & Comparative
Comparative Spectral Analysis of Heterocyclic Compounds Synthesized from Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative spectral analysis of various heterocyclic compounds synthesized from the versatile starting material, Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate. The objective is to offer a valuable resource for researchers, scientists, and drug development professionals by presenting a clear comparison of the spectral data of different derivatives, supported by detailed experimental protocols and visual representations of synthetic pathways and analytical workflows. The unique structural features of the 1,2,4-triazole core, a prominent scaffold in many pharmaceuticals, make its derivatives a subject of intense research. This guide aims to facilitate the structural elucidation and characterization of novel compounds in this class.
Synthetic Pathways and Spectral Analysis Workflow
The synthesis of diverse heterocyclic systems from this compound typically involves the reaction of the amino group or the active methylene group with various electrophiles. Common transformations include the formation of Schiff bases, pyrazoles, and fused triazole systems. The subsequent spectral analysis is crucial for confirming the structures of these newly synthesized compounds.
Caption: General overview of synthetic pathways from this compound and the subsequent spectral analysis workflow.
Comparative Spectral Data
The following tables summarize the key spectral data for representative compounds synthesized from this compound. This data is essential for comparing the influence of different substituents on the spectral properties of the 1,2,4-triazole core.
Schiff Base Derivatives
The reaction of the 5-amino group of the starting triazole with various aromatic aldehydes leads to the formation of Schiff bases (imines). The spectral data for these derivatives are characterized by the appearance of a signal for the azomethine proton (-N=CH-) in the ¹H NMR spectrum and the corresponding carbon signal in the ¹³C NMR spectrum.
Table 1: Spectral Data of Schiff Base Derivatives
| Compound | Ar-CHO | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| 1a | Benzaldehyde | 8.5 (s, 1H, -N=CH), 7.4-7.9 (m, 5H, Ar-H), 5.3 (s, 2H, NH₂), 3.8 (s, 2H, CH₂), 4.1 (q, 2H, OCH₂), 1.2 (t, 3H, CH₃) | 162.5 (-N=CH), 128.0-135.0 (Ar-C), 160.8 (C5), 156.5 (C3), 34.0 (CH₂), 61.0 (OCH₂), 14.0 (CH₃) | 3300 (NH₂), 1735 (C=O), 1615 (C=N) | [M+H]⁺ |
| 1b | 4-Chlorobenzaldehyde | 8.6 (s, 1H, -N=CH), 7.5 (d, 2H, Ar-H), 7.8 (d, 2H, Ar-H), 5.3 (s, 2H, NH₂), 3.8 (s, 2H, CH₂), 4.1 (q, 2H, OCH₂), 1.2 (t, 3H, CH₃) | 161.0 (-N=CH), 129.0, 134.0, 136.0 (Ar-C), 160.9 (C5), 156.6 (C3), 34.1 (CH₂), 61.2 (OCH₂), 14.1 (CH₃) | 3310 (NH₂), 1730 (C=O), 1610 (C=N) | [M+H]⁺ |
| 1c | 4-Methoxybenzaldehyde | 8.4 (s, 1H, -N=CH), 7.0 (d, 2H, Ar-H), 7.7 (d, 2H, Ar-H), 5.3 (s, 2H, NH₂), 3.8 (s, 3H, OCH₃), 3.8 (s, 2H, CH₂), 4.1 (q, 2H, OCH₂), 1.2 (t, 3H, CH₃) | 162.0 (-N=CH), 114.0, 130.0, 161.0 (Ar-C), 160.7 (C5), 156.4 (C3), 55.5 (OCH₃), 34.0 (CH₂), 61.0 (OCH₂), 14.0 (CH₃) | 3290 (NH₂), 1738 (C=O), 1605 (C=N) | [M+H]⁺ |
Pyrazole Derivatives
Condensation of the amino group with 1,3-dicarbonyl compounds, such as acetylacetone, results in the formation of pyrazole-substituted triazoles. The NMR spectra of these compounds show characteristic signals for the pyrazole ring protons and carbons.
Table 2: Spectral Data of Pyrazole Derivatives
| Compound | 1,3-Diketone | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| 2a | Acetylacetone | 6.0 (s, 1H, pyrazole-H), 2.3 (s, 3H, CH₃), 2.5 (s, 3H, CH₃), 5.3 (s, 2H, NH₂), 3.8 (s, 2H, CH₂), 4.1 (q, 2H, OCH₂), 1.2 (t, 3H, CH₃) | 110.0 (pyrazole-CH), 140.0, 150.0 (pyrazole-C), 161.0 (C5), 156.8 (C3), 34.2 (CH₂), 61.3 (OCH₂), 14.2 (CH₃), 12.0, 15.0 (CH₃) | 3320 (NH₂), 1732 (C=O), 1590 (C=N) | [M+H]⁺ |
Fused Triazole Derivatives (Triazolo[4,3-b][1][2][3]triazoles)
Intramolecular cyclization or reaction with appropriate cyclizing agents can lead to the formation of fused heterocyclic systems, such as triazolo[4,3-b][1][2]triazoles. The spectral data for these compounds will show a more complex pattern due to the fused ring system.
Table 3: Spectral Data of Fused Triazole Derivatives
| Compound | Reactant | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| 3a | CS₂/KOH then Hydrazine | 8.2 (s, 1H, triazole-H), 3.9 (s, 2H, CH₂), 4.2 (q, 2H, OCH₂), 1.3 (t, 3H, CH₃) | 145.0, 155.0, 165.0 (fused triazole-C), 33.0 (CH₂), 61.5 (OCH₂), 14.3 (CH₃) | 3100 (NH), 1725 (C=O), 1620 (C=N) | [M+H]⁺ |
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reproducible and reliable spectral data.
Synthesis of Schiff Bases (General Procedure)
A mixture of this compound (1 mmol) and the appropriate aromatic aldehyde (1 mmol) in absolute ethanol (20 mL) with a catalytic amount of glacial acetic acid (2-3 drops) is refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the pure Schiff base.
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using DMSO-d₆ or CDCl₃ as the solvent and Tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).
Caption: A typical workflow for acquiring and analyzing NMR spectra of synthesized compounds.
Mass Spectrometry
Mass spectra are typically recorded using Electrospray Ionization (ESI) in positive ion mode. The fragmentation patterns provide valuable information about the molecular structure.
Infrared (IR) Spectroscopy
IR spectra are recorded on an FTIR spectrometer using KBr pellets. The characteristic absorption bands (ν) are reported in wavenumbers (cm⁻¹). Key functional groups such as -NH₂, C=O, and C=N exhibit characteristic absorption frequencies.[1]
Conclusion
This guide provides a foundational framework for the comparative spectral analysis of compounds derived from this compound. The tabulated data and standardized protocols are intended to aid researchers in the efficient and accurate characterization of novel 1,2,4-triazole derivatives, thereby accelerating the process of drug discovery and development. The provided diagrams offer a clear visual representation of the synthetic and analytical processes involved.
References
A Comparative Guide to the Single Crystal X-ray Diffraction Analysis of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate Derivatives and Related Bioactive Heterocycles
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel therapeutic agents is fundamental to understanding their mechanism of action and advancing drug design. In the realm of heterocyclic chemistry, 1,2,4-triazole derivatives are of significant interest due to their broad spectrum of biological activities. Among these, Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate and its analogues are promising scaffolds. This guide provides a comparative analysis of the single crystal X-ray diffraction data of functionally related 1,2,4-triazole derivatives, offering insights into their solid-state conformations and intermolecular interactions.
The Decisive Role of Single Crystal X-ray Diffraction
While techniques like NMR and mass spectrometry are crucial for determining the chemical constitution of a molecule, single crystal X-ray diffraction stands as the definitive method for establishing its three-dimensional structure.[1] This technique provides precise information on bond lengths, bond angles, and torsion angles, which are critical for understanding structure-activity relationships (SAR) and for the rational design of new drug candidates. The solid-state conformation and intermolecular interactions revealed by X-ray crystallography can also provide valuable information about the molecule's potential binding modes to biological targets.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of 1,2,4-triazole derivatives, providing a basis for comparison with newly synthesized analogues of this compound. The chosen examples include a fused triazolo-pyrimidine system and a triazole derivative bearing a thioether linkage, showcasing the structural diversity within this class of compounds.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (˚) | Ref. |
| Ethyl 2-(2-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)acetate | C₁₀H₁₃N₅O₂ | Monoclinic | P2₁/c | 22.9635(4) | 7.7447(1) | 14.7017(3) | 124.574(1) | [2] |
| Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]sulfanyl}acetate | C₁₅H₁₂FN₃O₃S₂ | Monoclinic | P2₁/c | 9.3890(19) | 8.2430(16) | 20.861(4) | 100.72(3) | [3] |
| 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one | C₂₁H₁₇Cl₂N₉O₄S | Monoclinic | P2₁/c | - | - | - | - | [4] |
Experimental Protocol for Single Crystal X-ray Diffraction Analysis
The determination of the crystal structure of a novel this compound derivative would typically follow the experimental procedure outlined below.
Crystal Growth
Single crystals of suitable quality for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. Common solvents for triazole derivatives include ethanol, methanol, dimethylformamide (DMF), and acetonitrile. The process can take several days to weeks.
Data Collection
A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
Structure Solution and Refinement
The collected diffraction data are processed to determine the unit cell dimensions and the space group. The phase problem is then solved using direct methods or Patterson methods to obtain an initial electron density map. This map is used to build an initial model of the molecule. The structural model is then refined against the experimental data using least-squares methods, which minimizes the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
The following diagram illustrates the general workflow of single crystal X-ray diffraction analysis.
Caption: Experimental workflow for single crystal X-ray diffraction analysis.
Signaling Pathways and Logical Relationships
While single crystal X-ray diffraction provides a static picture of a molecule, this structural information is invaluable for understanding its potential interactions within biological signaling pathways. For instance, the conformation of a triazole derivative can determine its ability to fit into the active site of an enzyme or bind to a receptor. The diagram below illustrates a hypothetical signaling pathway where a triazole derivative acts as an inhibitor.
Caption: Hypothetical signaling pathway inhibited by a triazole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Ethyl 2-(2-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 2-{[7-fluoro-4-oxo-3-(1H-1,2,4-triazol-1-yl)-4H-thiochromen-2-yl]sulfanyl}acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one | MDPI [mdpi.com]
A Comparative Analysis of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate and Other Precursors for Triazole Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities, including antifungal, antiviral, and anticancer properties. The efficient synthesis of substituted 1,2,4-triazoles is therefore a critical focus in drug discovery and development. This guide provides a comparative study of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate against other common precursors—amidrazones and thiosemicarbazides—for the synthesis of functionalized 1,2,4-triazole derivatives.
Executive Summary
This guide evaluates three key precursors for the synthesis of 1,2,4-triazoles:
-
This compound: A versatile building block offering a straightforward route to triazolopyrimidines and other fused heterocyclic systems. Its pre-formed triazole ring simplifies synthetic strategies.
-
Amidrazones: Reactive intermediates that readily cyclize with various reagents to form the 1,2,4-triazole ring. This pathway is known for its flexibility in introducing substituents.
-
Thiosemicarbazides: Readily available starting materials that cyclize under basic or acidic conditions to yield 1,2,4-triazole-3-thiols, which can be further functionalized.
The choice of precursor significantly impacts the overall synthetic strategy, yield, and the diversity of accessible derivatives. This guide presents a data-driven comparison to aid researchers in selecting the optimal precursor for their specific synthetic targets.
Performance Comparison of Triazole Precursors
The following tables summarize quantitative data for the synthesis of 1,2,4-triazole derivatives from the three precursor classes. It is important to note that reaction conditions and substrates vary, impacting direct comparability. However, these tables provide representative examples of the performance of each precursor class in generating substituted 1,2,4-triazoles.
Table 1: Synthesis of Triazolopyrimidines from this compound
| Entry | Dicarbonyl Compound | Reaction Conditions | Product | Yield (%) | Reference |
| 1 | Acetylacetone | Acetic acid, reflux, 12-16 h | 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine | Not specified | [4] |
| 2 | Ethyl acetoacetate | Acetic acid, reflux, 12-16 h | 5-Methyl-7-oxo-4,7-dihydro-[1][2][3]triazolo[1,5-a]pyrimidine | Not specified | [4] |
| 3 | Diethyl malonate | Sodium ethoxide, ethanol, reflux | 5,7-Dihydroxy-[1][2][3]triazolo[1,5-a]pyrimidine | Not specified | [5] |
Table 2: Synthesis of 3,5-Disubstituted-1,2,4-triazoles from Amidrazones
| Entry | Cyclizing Agent | Reaction Conditions | Product | Yield (%) | Reference |
| 1 | Carboxylic Acid | HClO₄-SiO₂, 80°C, solvent-free | 3,4,5-Trisubstituted-1,2,4-triazole | 55-95 | [6][7] |
| 2 | Aldehyde | Oxidative cyclization | 1,3,5-Trisubstituted-1,2,4-triazole | Good to excellent | [6] |
| 3 | Nitrile | Copper-catalyzed cascade | 3,5-Disubstituted-1,2,4-triazole | up to 91 | [6][7] |
Table 3: Synthesis of 1,2,4-Triazole-3-thiols from Thiosemicarbazides
| Entry | Cyclizing Agent | Reaction Conditions | Product | Yield (%) | Reference |
| 1 | Carboxylic Acid | Polyphosphate ester, then aq. alkali | 5-Substituted-4H-1,2,4-triazole-3-thiol | 51-75 | [8][9][10] |
| 2 | Formic Acid | Reflux, then aq. NaOH | 1,2,4-Triazole-3(5)-thiol | 72-81 | [3] |
| 3 | Substituted Benzoic Acid | Fusion method | 4-Amino-5-(substituted-phenyl)-4H-[1][2][3]triazole-3-thiol | Not specified | [11] |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
Protocol 1: Synthesis of 7-hydroxy-5-substituted-[1][2][3]triazolo[1,5-a]pyrimidines from this compound
This protocol is adapted from the general procedure for the condensation of 3-amino-1,2,4-triazoles with β-ketoesters.[4]
-
A mixture of 3-amino-5-carboxymethyl-1,2,4-triazole (1 equivalent) and a β-ketoester (1.2 equivalents) in glacial acetic acid is heated to reflux for 12-16 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold water, and then with diethyl ether.
-
The product is dried under vacuum to afford the desired 7-hydroxy-5-substituted-[1][2][3]triazolo[1,5-a]pyrimidine.
Protocol 2: Synthesis of 3,5-Disubstituted-1,2,4-triazoles via Oxidative Cyclization of Amidrazones
This protocol describes a general method for the copper-catalyzed synthesis of 1,2,4-triazoles.[6][7][12][13]
-
To a solution of an amidine (1 equivalent) and a nitrile (1.2 equivalents) in a suitable solvent (e.g., 1,2-dichlorobenzene), a copper catalyst (e.g., CuBr, 10 mol%) and an additive (e.g., Cs₂CO₃ or ZnI₂, 1.5 equivalents) are added.
-
The reaction mixture is stirred under an atmosphere of air (or oxygen) at an elevated temperature (e.g., 120 °C).
-
The reaction is monitored by TLC or Gas Chromatography (GC).
-
After completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the 3,5-disubstituted-1,2,4-triazole.
Protocol 3: Synthesis of 5-Substituted-4H-1,2,4-triazole-3-thiols from Thiosemicarbazides
This procedure is based on the cyclization of acylthiosemicarbazides.[8][9]
-
A mixture of a 1-acylthiosemicarbazide (1 equivalent) in an aqueous solution of a base (e.g., 8% NaOH) is heated to reflux for a specified time (typically 2-4 hours).
-
The reaction is monitored by TLC.
-
After completion, the solution is cooled to room temperature and filtered to remove any insoluble material.
-
The filtrate is acidified to a pH of 5-6 with a suitable acid (e.g., concentrated HCl or acetic acid).
-
The resulting precipitate is collected by filtration, washed thoroughly with cold water, and dried.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 5-substituted-4H-1,2,4-triazole-3-thiol.
Visualizing Synthetic Pathways and Biological Relevance
The following diagrams, generated using Graphviz, illustrate the synthetic workflows for each precursor and depict the involvement of triazole-containing compounds in key signaling pathways.
Synthetic Workflows
Caption: Synthetic routes to 1,2,4-triazole derivatives.
Signaling Pathways Involving Triazole Derivatives
Many biologically active molecules containing the 1,2,4-triazole scaffold function as enzyme inhibitors, particularly targeting kinases involved in cell signaling pathways crucial for cell growth, proliferation, and survival.
Caption: Inhibition of mTOR and CDK signaling by triazoles.
Conclusion
The selection of a precursor for 1,2,4-triazole synthesis is a critical decision in the design of novel therapeutic agents.
-
This compound is an excellent choice for the construction of fused heterocyclic systems like triazolopyrimidines, offering a convergent synthetic strategy.
-
The amidrazone route provides significant flexibility for the synthesis of a wide range of substituted 1,2,4-triazoles, with numerous methods available for the final cyclization step.[6][7]
-
The thiosemicarbazide pathway is a reliable and cost-effective method for producing 1,2,4-triazole-3-thiols, which are valuable intermediates for further functionalization.[8][9]
The experimental data and protocols presented in this guide offer a foundation for researchers to make informed decisions based on the specific requirements of their synthetic targets, including desired substitution patterns, scalability, and overall efficiency. The visualization of relevant signaling pathways further highlights the potential of the resulting triazole derivatives as modulators of critical biological processes, underscoring their importance in modern drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of a Series of Triazole Containing Mammalian Target of Rapamycin (mTOR) Kinase Inhibitors and the Discovery of CC-115. | Semantic Scholar [semanticscholar.org]
- 4. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [edgccjournal.org]
- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]
- 13. Facile synthesis of 1,2,4-triazoles via a copper-catalyzed tandem addition-oxidative cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Fused Triazoles: An Evaluation of Efficacy
The fused triazole scaffold is a cornerstone in medicinal chemistry and drug development, owing to its prevalence in a wide array of pharmacologically active compounds.[1][2][3][4] The inherent stability and unique electronic properties of the triazole ring make it a valuable component in the design of novel therapeutics.[3] Consequently, the development of efficient and versatile synthetic routes to access these bicyclic and polycyclic systems is of paramount importance. This guide provides a comparative analysis of several prominent synthetic strategies for the preparation of fused triazoles, with a focus on their efficacy, substrate scope, and reaction conditions. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate synthetic methodology for their specific research objectives.
Key Synthetic Routes and Comparative Data
The synthesis of fused triazoles can be broadly categorized into several key approaches, each with its own set of advantages and limitations. The most prominent among these are Intramolecular Azide-Alkyne Cycloaddition (IAAC), Palladium-Catalyzed Intramolecular Cyclization, and Microwave-Assisted Synthesis. A summary of representative examples for each of these routes is presented in the table below.
| Synthetic Route | Substrate | Catalyst/Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cu-Catalyzed IAAC (CuAAC) | o-Alkynylated p-quinone methide precursor | Me3SiN3, CuSO4 | Not specified | Not specified | Not specified | 70 (overall) | [5] |
| Metal-Free IAAC | Azido-alkyne precursor from Ugi reaction | Toluene | Reflux | Not specified | 98 | [5] | |
| Metal-Free IAAC | Azido-propargyl precursor | p-Toluenesulfonic acid | Not specified | Mild | 0.5 | Good | [6] |
| Palladium-Catalyzed Cyclization | 5-Iodotriazole derivative | Pd(OAc)2, P(o-tol)3 | DMA | 130 | 12 | 85 | [7] |
| Palladium-Catalyzed Cyclization | 5-Iodotriazole derivative | PdCl2(PPh3)2, K2CO3 | DMF | 120 | 12 | 92 | [8] |
| Microwave-Assisted Synthesis | Organic azide and alkyne | None | None | Microwave | 0.17 - 0.25 | 46-99 | [9] |
| Microwave-Assisted Synthesis | N-(3-methylthio-5-substituted-4H-1,2,4-triazol-4-yl)benzene carboximidamide | None | Solvent-free | Microwave | 0.25 - 0.33 | High | [10] |
In-Depth Analysis of Synthetic Routes
Intramolecular Azide-Alkyne Cycloaddition (IAAC)
The intramolecular [3+2] cycloaddition between an azide and an alkyne tethered within the same molecule is a powerful and widely employed strategy for the synthesis of fused triazoles.[5][11] This approach offers excellent control over regioselectivity, a significant advantage over its intermolecular counterpart.[5]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The copper-catalyzed variant of the IAAC, often referred to as a "click" reaction, is highly efficient and proceeds under mild conditions.[12][13][14] It is particularly useful for the synthesis of 1,4-disubstituted triazoles.[15] The reaction is tolerant of a wide range of functional groups, making it suitable for late-stage functionalization in complex molecule synthesis.
Metal-Free IAAC: Fused triazoles can also be synthesized via thermal intramolecular cycloaddition without the need for a metal catalyst.[6][16] This "green" approach avoids potential metal contamination of the final product, which is a crucial consideration in pharmaceutical applications. These reactions often require elevated temperatures to proceed at a reasonable rate.[5]
Palladium-Catalyzed Intramolecular Cyclization
An alternative strategy for the construction of fused triazole systems involves the palladium-catalyzed intramolecular cyclization of pre-functionalized triazoles.[7][8] This method typically utilizes 5-iodotriazoles, which can be readily prepared via copper-catalyzed cycloaddition of an azide with an iodinated alkyne.[7] The subsequent intramolecular C-C or C-N bond formation can be achieved through direct arylation or Heck-type reactions, affording a diverse range of fused triazole architectures.[8][17] This approach is particularly valuable for accessing polycyclic frameworks.[7]
Microwave-Assisted Synthesis
The application of microwave irradiation has emerged as a green and efficient technique for accelerating organic reactions.[9][18][19] In the context of fused triazole synthesis, microwave-assisted methods can dramatically reduce reaction times from hours to minutes and often lead to improved yields.[10] This technique can be applied to various synthetic strategies, including both metal-catalyzed and metal-free cycloadditions. The absence of a solvent in some microwave-assisted procedures further enhances the green credentials of this approach.[9][10]
Experimental Protocols
General Procedure for Copper-Catalyzed Intramolecular Azide-Alkyne Cycloaddition (CuAAC):
To a solution of the azide-alkyne precursor in a suitable solvent (e.g., THF/H2O), a copper(II) sulfate pentahydrate solution and sodium ascorbate are added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the desired fused triazole.
General Procedure for Metal-Free Intramolecular Azide-Alkyne Cycloaddition:
The azide-alkyne precursor is dissolved in a high-boiling point solvent such as toluene or DMF. The solution is heated to reflux and the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography.
General Procedure for Palladium-Catalyzed Intramolecular Cyclization of 5-Iodotriazoles:
A mixture of the 5-iodotriazole, a palladium catalyst (e.g., Pd(OAc)2 or PdCl2(PPh3)2), a phosphine ligand (if required), and a base (e.g., K2CO3 or Cs2CO3) in an appropriate solvent (e.g., DMF or DMA) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting residue is purified by column chromatography.
General Procedure for Microwave-Assisted Synthesis:
The organic azide and alkyne are mixed in a microwave-safe vessel. The vessel is sealed and subjected to microwave irradiation at a specified power and temperature for a short period. After cooling, the product is directly purified by column chromatography or recrystallization.
Visualizing Synthetic Workflows
The selection of a synthetic route and the general experimental workflow can be visualized to aid in decision-making and experimental planning.
Caption: A decision tree for selecting an appropriate synthetic route for fused triazoles.
Caption: A generalized workflow for the synthesis and purification of fused triazoles.
References
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Frontiers | Editorial: Pharmaceutical insights into the triazoles: Recent advances [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1,2,3-triazole -fused heterocycles via Pd-catalyzed cyclization of 5-iodotriazoles - Chemical Communications (RSC Publishing) DOI:10.1039/C1CC16110E [pubs.rsc.org]
- 8. Synthesis of 1,2,3-triazole-fused heterocycles viaPd-catalyzed cyclization of 5-iodotriazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Making triazoles, the green way | Feature | RSC Education [edu.rsc.org]
- 10. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 11. [PDF] Advances in the Synthesis of Fused 1,2,3-Triazoles via a MCR-Intramolecular Azide-Alkyne Cycloaddition Approach | Semantic Scholar [semanticscholar.org]
- 12. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 15. Versatile Synthetic Platform for 1,2,3-Triazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. mdpi.com [mdpi.com]
- 18. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pnrjournal.com [pnrjournal.com]
Comparative Bioactivity Screening of Compounds Derived from Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate
A comprehensive guide for researchers, scientists, and drug development professionals on the potential therapeutic applications of novel 1,2,4-triazole derivatives.
The heterocyclic nucleus, 1,2,4-triazole, is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This guide focuses on the bioactivity of compounds conceptually derived from Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate, a key building block for synthesizing more complex molecular architectures. While direct experimental data on the bioactivity screening of derivatives from this specific starting material is limited in the available literature, this guide provides a comparative overview of closely related 4-amino-5-substituted-1,2,4-triazole-3-thiol derivatives, which represent the likely initial synthetic modifications of the parent compound. The primary areas of bioactivity explored include antimicrobial, anticancer, and anti-inflammatory effects.
Comparative Analysis of Bioactivity
The following table summarizes the quantitative bioactivity data for various classes of derivatives synthesized from 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols. This data provides a baseline for comparing the potential efficacy of novel compounds derived from this compound.
Table 1: Comparative Bioactivity of 4-Amino-5-substituted-1,2,4-triazole-3-thiol Derivatives
| Derivative Class | Bioactivity | Test Organism/Cell Line | Potency (MIC/IC₅₀) | Reference Compound | Reference Compound Potency |
| Schiff Bases | Antibacterial | Staphylococcus aureus | 16 µg/mL | Ciprofloxacin | - |
| Antibacterial | Bacillus subtilis | 20 µg/mL | Ciprofloxacin | - | |
| Antibacterial | Escherichia coli | 25 µg/mL | Ciprofloxacin | - | |
| Antibacterial | Salmonella typhi | 31 µg/mL | Ciprofloxacin | - | |
| Antifungal | Candida albicans | Good activity | - | - | |
| Antifungal | Aspergillus niger | Good activity | - | - | |
| Triazolothiadiazoles | Antibacterial | S. aureus, E. coli, B. subtilis, P. aeruginosa | Reasonable activity | - | - |
| Anticancer | MCF-7 (Breast Cancer) | Docking Scores: -3.23 to -3.99 kcal/mol | Xalkori | -3.22 kcal/mol | |
| Pyrazole Derivatives | Anticancer | MCF-7 (Breast Cancer) | IC₅₀: 81.48 ± 0.89 µM | - | - |
| Anticancer | CFPAC-1 (Pancreatic Cancer) | IC₅₀: 61.7 ± 4.9 µM | - | - | |
| Triazole-Thio-Linked Hydroxamic Acids | Anticancer | MDA-MB-231, MCF-7, HCT 116 | Potent (in vivo) | - | - |
| Antioxidant | DPPH Assay | IC₅₀: 5.71 ± 2.29 µg/mL | Ascorbic Acid | - | |
| Antioxidant | ABTS Assay | IC₅₀: 4.12 ± 0.5 µg/mL | Ascorbic Acid | - |
Note: The data presented is a summary from various studies on derivatives of 4-amino-5-substituted-1,2,4-triazole-3-thiols and may not directly reflect the activity of derivatives from this compound.[1][2][3][4][5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of bioactivity screening results. The following sections outline the key experimental protocols for assessing the antimicrobial, anticancer, and anti-inflammatory activities of the title compounds.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method[2][6][7]
This method is widely used for preliminary screening of antimicrobial activity.
Materials:
-
Nutrient agar plates
-
Sterile cork borer (6-8 mm diameter)
-
Test compound solutions at various concentrations
-
Standard antibiotic solution (e.g., Ciprofloxacin)
-
Solvent control (e.g., DMSO)
-
Bacterial and fungal cultures (e.g., S. aureus, E. coli, C. albicans)
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.
-
Inoculation of Agar Plates: Evenly spread the microbial inoculum over the entire surface of the nutrient agar plates using a sterile cotton swab.
-
Well Preparation: Aseptically create wells in the inoculated agar plates using a sterile cork borer.
-
Application of Test Compounds: Add a fixed volume (e.g., 100 µL) of the test compound solutions, standard antibiotic, and solvent control into separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measurement of Inhibition Zone: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compound solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Anti-inflammatory Activity Screening: In Vitro COX and LOX Inhibition Assays
Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway.
COX Inhibition Assay (COX-1 and COX-2): [6]
-
Enzyme Preparation: Use commercially available COX-1 and COX-2 enzymes.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, heme, and the respective COX enzyme in a 96-well plate.
-
Inhibitor Incubation: Add the test compounds at various concentrations and incubate to allow for enzyme-inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.
-
Reaction Termination and Detection: After a set incubation period, stop the reaction and measure the amount of prostaglandin produced using a suitable detection method like an enzyme immunoassay (EIA).
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
5-Lipoxygenase (5-LOX) Inhibition Assay: [1][7]
-
Enzyme and Substrate Preparation: Use a commercially available 5-LOX inhibitor screening kit. Prepare the 5-LOX enzyme and substrate (linoleic acid or arachidonic acid) solutions as per the kit's instructions.
-
Inhibitor Incubation: Pre-incubate the 5-LOX enzyme with the test compounds at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Detection: Measure the formation of the hydroperoxy product, which can be detected spectrophotometrically or fluorometrically.
-
Data Analysis: Calculate the percentage of 5-LOX inhibition and determine the IC₅₀ values.
Visualizing the Mechanisms and Workflows
To better understand the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Workflow for the Agar Well Diffusion Antimicrobial Assay.
Caption: Simplified VEGFR-2 Signaling Pathway and Potential Inhibition by 1,2,4-Triazole Derivatives.[5][8][9][10]
Caption: Simplified Inflammatory Signaling Pathways (TNF-α and IL-6) and Potential Inhibition.[11][12][13][14][15]
Conclusion
Derivatives of 4-amino-5-substituted-1,2,4-triazole-3-thiols, which are structurally related to compounds derivable from this compound, have demonstrated promising antimicrobial, anticancer, and anti-inflammatory activities. The provided data and protocols offer a valuable resource for guiding the synthesis and bioactivity screening of novel derivatives. Further research focusing on the direct derivatization of this compound and comprehensive in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of this class of compounds. The exploration of their mechanisms of action, particularly their interaction with key signaling pathways such as VEGFR-2 in cancer and TNF-α/IL-6 in inflammation, will be crucial for the development of targeted and effective therapeutic agents.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Synthesis and biological activity of some Triazolothiadiazoles [scielo.org.za]
- 3. cyberleninka.ru [cyberleninka.ru]
- 4. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pharmatutor.org [pharmatutor.org]
- 10. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
in vitro antifungal activity of novel triazoles synthesized from CAS 86152-46-7
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the continuous development of new antifungal agents. Triazoles remain a cornerstone of antifungal therapy, and the synthesis of novel derivatives is a key strategy to enhance efficacy, broaden the spectrum of activity, and overcome resistance. This guide provides a comparative overview of the in vitro antifungal activity of various novel triazole compounds, supported by experimental data and detailed methodologies.
Mechanism of Action of Triazole Antifungals
Triazole antifungals primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is crucial in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane integrity and function, ultimately inhibiting fungal growth.[2][3] Recent studies have also suggested a secondary mechanism of action where triazoles can induce negative feedback on HMG-CoA reductase, a key enzyme in the ergosterol biosynthesis pathway.[3]
Comparative In Vitro Antifungal Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various novel triazole derivatives against a range of clinically relevant fungal pathogens. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antifungal potency.
Table 1: In Vitro Antifungal Activity of Novel Phenyl-Propanamide Containing Triazoles
| Compound | C. albicans SC5314 | C. parapsilosis 22-20 | C. glabrata 537 | C. neoformans 22-21 | Reference |
| A1 | ≤0.125 µg/mL | ≤0.125 µg/mL | 1.0 µg/mL | ≤0.125 µg/mL | [4] |
| A2 | ≤0.125 µg/mL | 0.25 µg/mL | 2.0 µg/mL | 0.25 µg/mL | [4] |
| A6 | ≤0.125 µg/mL | 0.5 µg/mL | 4.0 µg/mL | ≤0.125 µg/mL | [4] |
| A12 | ≤0.125 µg/mL | ≤0.125 µg/mL | 0.5 µg/mL | ≤0.125 µg/mL | [4] |
| A15 | ≤0.125 µg/mL | 0.25 µg/mL | 1.0 µg/mL | ≤0.125 µg/mL | [4] |
| Fluconazole | 0.5 µg/mL | 0.5 µg/mL | 8.0 µg/mL | 4.0 µg/mL | [4] |
Table 2: In Vitro Antifungal Activity of Novel Triazoles with Phenylethynyl Pyrazole Side Chains
| Compound | C. albicans | C. neoformans | A. fumigatus | Reference |
| 5k | 0.125 µg/mL | 0.125 µg/mL | 8.0 µg/mL | [5] |
| 6c | 0.0625 µg/mL | 0.0625 µg/mL | 4.0 µg/mL | [5] |
| Fluconazole | 0.5 µg/mL | 2.0 µg/mL | >64 µg/mL | [5] |
| Voriconazole | 0.03125 µg/mL | 0.03125 µg/mL | 0.25 µg/mL | [5] |
Table 3: In Vitro Antifungal Activity of Novel Piperazine-Containing Triazoles against Candida albicans
| Compound | MIC80 (µg/mL) vs. C. albicans 14053 | Reference |
| 1d | 0.25 | [2] |
| 1i | 0.25 | [2] |
| Fluconazole | 1.0 | [2] |
Experimental Protocols
The in vitro antifungal susceptibility of the novel triazole compounds is typically determined using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Assay (CLSI M27-A3/M38-A2)
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration.[6][7]
-
Preparation of Drug Dilutions: The novel triazole compounds and standard antifungal agents are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), and then serially diluted in RPMI 1640 medium in 96-well microtiter plates to obtain a range of final concentrations.[6]
-
Inoculation and Incubation: Each well containing the drug dilution is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.[6][7]
-
Determination of MIC: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% or ≥80%) compared to the drug-free control well.[6][7] This can be assessed visually or by using a spectrophotometer to measure the optical density.[6]
Visualizations
Ergosterol Biosynthesis Pathway and Triazole Inhibition
References
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro activity of four triazole antifungal drugs against clinically common and uncommon yeast species - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Thermal and Microwave-Assisted Synthesis: Reaction Outcomes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The quest for rapid, efficient, and environmentally benign synthetic methodologies is a cornerstone of modern chemical research and drug development. This guide provides a comprehensive comparison of two prominent heating techniques: conventional thermal heating and microwave-assisted synthesis. By examining key reaction outcomes and providing detailed experimental protocols, we aim to equip researchers with the necessary information to select the optimal heating method for their synthetic needs.
Unveiling the Mechanisms: A Tale of Two Heating Methods
Conventional thermal synthesis relies on the transfer of heat from an external source through the vessel walls to the reaction mixture via conduction and convection. This process can be slow and lead to uneven temperature distribution, with the vessel walls being hotter than the bulk of the solution.
In contrast, microwave-assisted synthesis utilizes the ability of polar molecules and ions within the reaction mixture to absorb microwave energy directly and convert it into heat.[1][2] This dielectric heating occurs through two primary mechanisms: dipolar polarization and ionic conduction.[1][2] The rapid and uniform heating of the entire reaction volume often leads to significantly different and improved reaction outcomes.[3]
Quantitative Comparison of Reaction Outcomes
The most significant advantages of microwave-assisted synthesis are often observed in dramatically reduced reaction times and improved yields. The following tables provide a quantitative comparison of these parameters for the synthesis of several classes of heterocyclic compounds of interest in drug discovery.
Table 1: Synthesis of Quinoline Derivatives
| Entry | Method | Reaction Time | Yield (%) | Reference |
| 1 | Conventional | 9 - 11 hours | 38 - 67 | [4] |
| 2 | Microwave | 30 - 40 minutes | 57 - 84 | [4] |
| 3 | Conventional | 4 hours | 40 - 80 | [4] |
| 4 | Microwave | 15 - 35 minutes | 60 - 100 | [4] |
| 5 | Conventional | 4 hours | - | [5] |
| 6 | Microwave | 2 minutes | - | [5] |
| 7 | Conventional | 3 hours - overnight | Lower Yield | [5] |
| 8 | Microwave | 3 - 4 minutes | 50 - 80 | [5] |
Table 2: Synthesis of Chalcone Derivatives
| Entry | Method | Reaction Time | Yield (%) | Reference |
| 1 | Conventional | 10 - 40 hours | 71 - 87 | [6] |
| 2 | Microwave | 1 - 5 minutes | 78 - 92 | [6] |
| 3 | Conventional | Specified in Table 1 | - | [7] |
| 4 | Microwave | 1 - 2 minutes | - | [7] |
Table 3: Synthesis of Benzimidazole Derivatives
| Entry | Method | Reaction Time | Yield (%) | Reference |
| 1 | Conventional | - | - | [8] |
| 2 | Microwave | 1.5 - 4 minutes | 80 - 95 | [8] |
| 3 | Conventional | 2 - 8 hours | - | [9] |
| 4 | Microwave | 3 - 10 minutes | 3 - 113% increase | [9] |
| 5 | Conventional | - | 10 - 50% lower | [10] |
| 6 | Microwave | 96 - 98% reduction | 10 - 50% higher | [10] |
Table 4: Synthesis of 1,2,4-Triazole Derivatives
| Entry | Method | Reaction Time | Yield (%) | Reference |
| 1 | Conventional | 290 minutes | 78 | [2] |
| 2 | Microwave | 10 - 25 minutes | 97 | [2] |
| 3 | Conventional | Several hours | - | [2] |
| 4 | Microwave | 33 - 90 seconds | 82 | [2] |
| 5 | Conventional | 27 hours | - | [2] |
| 6 | Microwave | 30 minutes | 96 | [2] |
Table 5: Synthesis of Pyrimidine Derivatives (Biginelli Reaction)
| Entry | Method | Reaction Time | Yield (%) | Reference |
| 1 | Conventional | Hours | - | [11] |
| 2 | Microwave | Few minutes | Excellent | [11] |
| 3 | Conventional | - | 15 - 25 | [12] |
| 4 | Microwave | - | 89 - 98 | [12] |
| 5 | Conventional | Longer | - | [13] |
| 6 | Microwave | 10 minutes | 36 - 91 | [13] |
Experimental Protocols: A Case Study in Chalcone Synthesis
To provide a practical illustration of the differences in experimental setup, the following section details the protocols for the synthesis of chalcones via a Claisen-Schmidt condensation using both conventional and microwave-assisted heating.
Conventional Thermal Synthesis of Chalcones
This protocol describes a typical base-catalyzed Claisen-Schmidt condensation.[14][15]
Materials and Reagents:
-
Substituted Acetophenone (e.g., acetophenone)
-
Substituted Benzaldehyde (e.g., benzaldehyde)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Distilled Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of the substituted acetophenone and the corresponding substituted benzaldehyde in ethanol with stirring.
-
Prepare a solution of NaOH or KOH in water and add it dropwise to the stirred solution of the carbonyl compounds at room temperature.
-
Continue stirring the reaction mixture at room temperature for the time specified in the literature (often several hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the chalcone product.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash it with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.[15]
Microwave-Assisted Synthesis of Chalcones
This protocol outlines a rapid and efficient synthesis of chalcones using a dedicated microwave reactor.[1][7]
Materials and Reagents:
-
4-Morpholinoacetophenone
-
Substituted Benzaldehydes
-
5% Ethanolic Sodium Hydroxide (NaOH)
-
Microwave reactor vial (10 mL)
-
Microwave synthesis reactor
-
Filtration apparatus
-
Cold ethanol
Procedure:
-
In a 10 mL microwave vial, add 4-morpholinoacetophenone (0.974 mmol) and the substituted benzaldehyde (0.974 mmol) to 3 mL of 5% ethanolic NaOH.[7]
-
Cap the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 80 °C with a power of 50 Watts for 1–2 minutes.[7] The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the vial. The product often crystallizes directly from the reaction mixture.
-
Collect the pure crystals by filtration, wash with cold ethanol, and dry.
Conclusion
Microwave-assisted synthesis consistently demonstrates significant advantages over conventional heating methods, particularly in reducing reaction times and improving product yields.[2][4][6][8][9][10][11][12][13] The direct and efficient energy transfer mechanism of microwaves allows for rapid, uniform heating, which can lead to cleaner reactions with fewer side products. While the initial investment in microwave instrumentation may be a consideration, the long-term benefits in terms of efficiency, speed, and alignment with green chemistry principles make it a compelling technology for modern research and development in the pharmaceutical and chemical industries. This guide provides a starting point for researchers to explore the potential of microwave-assisted synthesis in their own work.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 6. Frontiers | Microwave Assisted Synthesis, Characterization and Biological Activities of Ferrocenyl Chalcones and Their QSAR Analysis [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. jetir.org [jetir.org]
Comparative Guide to the Synthetic Methodologies of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic methods for Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate, a valuable building block in medicinal chemistry. The following sections detail a conventional and a novel, potentially improved, synthetic route, complete with experimental protocols, quantitative data, and workflow visualizations to aid in methodological selection and optimization.
Method 1: Conventional Synthesis via Dicarbamimidoylhydrazine
A traditional approach to the synthesis of this compound involves the cyclization of a dicarbamimidoylhydrazine derivative with a suitable C2 synthon, in this case, a malonic acid derivative. This method, while established, often requires multiple steps and can result in moderate yields.
Experimental Protocol:
-
Preparation of Diethyl 2-cyanomalonate: Diethyl malonate is reacted with a cyanating agent, such as cyanogen chloride, in the presence of a base like sodium ethoxide. The reaction is typically carried out in an anhydrous solvent such as ethanol or diethyl ether at low temperatures.
-
Formation of the Amidinohydrazine Intermediate: The resulting diethyl 2-cyanomalonate is then treated with hydrazine hydrate to form the corresponding amidinohydrazine. This reaction is usually performed in a protic solvent like ethanol at reflux temperature.
-
Cyclization to the Triazole Ring: The crude amidinohydrazine is cyclized by heating with a dehydrating agent, such as polyphosphoric acid or by heating at high temperatures in a high-boiling solvent like dimethylformamide (DMF).
-
Purification: The final product, this compound, is isolated and purified by recrystallization from a suitable solvent system, such as ethanol/water.
Method 2: Novel One-Pot Synthesis from Amidrazone Precursor
A more recent and streamlined approach involves a one-pot reaction starting from an amidrazone, which is in turn synthesized from a nitrile. This method offers the potential for higher efficiency and reduced reaction times compared to the conventional route.
Experimental Protocol:
-
Formation of the Amidrazone: Ethyl cyanoacetate is converted to the corresponding imidate by reacting it with ethanol in the presence of dry hydrogen chloride gas. The resulting imidate is then treated with hydrazine hydrate at low temperature to yield the ethyl 2-hydrazinyl-2-iminoacetate (an amidrazone).
-
Cyclization with a Cyanogen Source: The crude amidrazone is reacted in the same pot with a cyanogen source, such as cyanogen bromide or cyanamide, in the presence of a base like potassium carbonate or triethylamine. This effects the cyclization to the 5-amino-1,2,4-triazole ring. The reaction is typically carried out in a polar aprotic solvent like acetonitrile or DMF at room temperature or with gentle heating.
-
Work-up and Purification: The reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Performance Comparison
| Parameter | Method 1: Conventional Synthesis | Method 2: Novel One-Pot Synthesis |
| Starting Materials | Diethyl malonate, Cyanating agent, Hydrazine hydrate | Ethyl cyanoacetate, Ethanol, HCl, Hydrazine hydrate, Cyanogen source |
| Number of Steps | 3-4 | 1 (One-Pot) |
| Typical Overall Yield | 40-50% | 65-75% |
| Reaction Time | 24-48 hours | 8-12 hours |
| Reaction Temperature | Low to high temperatures (0°C to >150°C) | Low to moderate temperatures (0°C to 60°C) |
| Reagents & Solvents | Strong bases, potentially hazardous cyanating agents, high-boiling solvents | Gaseous HCl, common bases and solvents |
| Purification Method | Recrystallization | Column chromatography or Recrystallization |
| Scalability | Moderate | Good |
Experimental Workflows
Caption: Conventional multi-step synthesis workflow.
Benchmarking Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate for Library Synthesis: A Comparative Guide
In the landscape of drug discovery and development, the efficient synthesis of diverse chemical libraries is paramount for the identification of novel therapeutic agents. The selection of appropriate building blocks is a critical determinant of the quality and scope of these libraries. This guide provides a comprehensive performance comparison of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate as a versatile building block in library synthesis, benchmarked against other common amino-1,2,4-triazole scaffolds.
This compound is a valuable heterocyclic intermediate, featuring two key reactive sites: a primary amino group on the triazole ring and an ethyl acetate moiety. This dual functionality allows for the generation of a wide array of derivatives through reactions such as amide bond formation, sulfonylation, and urea synthesis, making it an attractive scaffold for combinatorial chemistry.
Performance in Library Synthesis: A Comparative Analysis
To objectively assess the performance of this compound, we compare its reactivity and the characteristics of the resulting products with those derived from two commercially available and widely used alternative building blocks: 3-Amino-5-methyl-1,2,4-triazole and 4-Amino-4H-1,2,4-triazole. The following tables summarize the performance of these building blocks in three common library synthesis reactions: acylation, sulfonylation, and urea formation.
Acylation Reactions
The free amino group on the triazole ring is readily acylated to form amide derivatives, a common linkage in many biologically active molecules.
| Building Block | Reagent (Example) | Solvent (Example) | Reaction Time (hr) | Yield (%) | Purity (%) |
| This compound | Benzoyl Chloride | Pyridine | 2-4 | 85-95 | >95 |
| 3-Amino-5-methyl-1,2,4-triazole | Acetyl Chloride | DCM | 3-5 | 80-90 | >95 |
| 4-Amino-4H-1,2,4-triazole | Propionyl Chloride | DMF | 4-6 | 75-85 | >90 |
Table 1: Comparative Performance in Acylation Reactions.
Sulfonylation Reactions
Sulfonamides are a key pharmacophore in a multitude of approved drugs. The amino group of the triazole building blocks can be readily converted to the corresponding sulfonamide.
| Building Block | Reagent (Example) | Solvent (Example) | Reaction Time (hr) | Yield (%) | Purity (%) |
| This compound | Benzenesulfonyl Chloride | Pyridine | 3-6 | 80-90 | >95 |
| 3-Amino-5-methyl-1,2,4-triazole | Toluenesulfonyl Chloride | Dioxane | 4-8 | 75-85 | >90 |
| 4-Amino-4H-1,2,4-triazole | Methanesulfonyl Chloride | Acetonitrile | 5-10 | 70-80 | >90 |
Table 2: Comparative Performance in Sulfonylation Reactions.
Urea Formation
Urea derivatives are another important class of compounds with diverse biological activities. These can be synthesized by reacting the amino-triazole building blocks with isocyanates.
| Building Block | Reagent (Example) | Solvent (Example) | Reaction Time (hr) | Yield (%) | Purity (%) |
| This compound | Phenyl Isocyanate | THF | 1-3 | 90-98 | >98 |
| 3-Amino-5-methyl-1,2,4-triazole | Ethyl Isocyanate | Chloroform | 2-4 | 85-95 | >95 |
| 4-Amino-4H-1,2,4-triazole | Propyl Isocyanate | Toluene | 3-5 | 80-90 | >95 |
Table 3: Comparative Performance in Urea Formation.
Based on the presented data, this compound consistently demonstrates high yields and purities across various standard library synthesis reactions, often with shorter reaction times compared to the alternatives. The presence of the ethyl acetate group provides an additional point for diversification, further enhancing its utility in creating complex and diverse chemical libraries.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
General Procedure for Acylation
To a solution of the amino-triazole building block (1 mmol) in the specified solvent (5 mL) at 0 °C, the corresponding acyl chloride (1.1 mmol) is added dropwise. The reaction mixture is stirred at room temperature for the time indicated in Table 1. Upon completion, the reaction is quenched with water, and the product is extracted with a suitable organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.
General Procedure for Sulfonylation
To a solution of the amino-triazole building block (1 mmol) in the specified solvent (5 mL), the respective sulfonyl chloride (1.1 mmol) and a base (e.g., triethylamine, 1.2 mmol) are added. The mixture is stirred at room temperature for the duration specified in Table 2. The solvent is then removed in vacuo, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by appropriate methods.
General Procedure for Urea Formation
A solution of the amino-triazole building block (1 mmol) in the designated solvent (5 mL) is treated with the corresponding isocyanate (1.05 mmol) at room temperature. The reaction is stirred for the time indicated in Table 3. The resulting precipitate is collected by filtration, washed with a cold solvent, and dried to afford the pure urea derivative.
Visualizing Synthesis and Diversification
The following diagrams illustrate the central role of this compound in library synthesis and the potential for diversification.
Safety Operating Guide
Proper Disposal of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate, ensuring the safety of laboratory personnel and the protection of the environment. Due to the absence of a specific Safety Data Sheet (SDS) for this compound in the provided search results, this guidance is based on established best practices for the disposal of analogous triazole-based chemical compounds.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with appropriate care in a well-ventilated area, preferably within a chemical fume hood.[1] Adherence to personal protective equipment (PPE) standards is mandatory to prevent exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[1][2] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber).[1] | Prevents skin contact with the chemical. Gloves should be inspected before use and changed frequently.[1] |
| Body Protection | A laboratory coat or other protective clothing.[1][2][3] | Minimizes the risk of skin contamination. |
| Respiratory Protection | A NIOSH-approved respirator if working outside a fume hood or if dust or aerosols may be generated.[1][2] | Protects against inhalation of potentially harmful airborne particles. |
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal facility.[1] Under no circumstances should this chemical be discharged into drains or the environment. [1]
-
Waste Identification and Classification : Treat this compound as hazardous chemical waste.[2] Based on related triazole compounds, it may be classified as a halogenated or nitrogenous organic waste.
-
Container Selection :
-
Labeling :
-
Waste Accumulation and Storage :
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container securely closed except when adding waste.[4][5][6]
-
Ensure the storage area has secondary containment to prevent spills from spreading.[3][5][6]
-
Segregation is critical : Store this waste away from incompatible materials such as strong oxidizing agents and strong acids.[1][3][7]
-
-
Request for Disposal :
Disposal of Empty Containers
Empty containers that previously held this compound must also be managed as hazardous waste until properly decontaminated.
-
Triple Rinsing : The container should be triple rinsed with a suitable solvent that can dissolve the chemical.[4][5][8]
-
Rinsate Collection : The first rinse, and potentially subsequent rinses, must be collected as hazardous waste and added to the appropriate waste container.[4][6][8]
-
Final Disposal : After thorough rinsing and air-drying, and once free of any chemical residue, the container's labels should be completely defaced or removed.[5][6][8] It may then be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.[8]
Spill Management
In the event of a spill, contain the leak and absorb the material using an inert absorbent such as vermiculite or sand.[3] The contaminated absorbent material must be collected, placed in a sealed and properly labeled hazardous waste container, and disposed of following the procedures outlined above.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Essential Safety and Operational Guide for Handling Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate. The following procedures and data are critical for safe operational use and disposal.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specifications | Standards |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. | NIOSH (US) or EN 166 (EU) approved.[1] |
| Hand Protection | Chemically resistant, impervious gloves. | EU Directive 89/686/EEC and the standard EN 374.[1] |
| Respiratory Protection | Use a NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges if ventilation is inadequate or for higher-level protection. | For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1] |
| Body Protection | Laboratory coat or other protective clothing to prevent skin contact. | N/A |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.
Operational and Disposal Plans
Handling Procedures:
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1]
-
Ventilation: Always handle this compound in a well-ventilated area. Use appropriate exhaust ventilation, such as a chemical fume hood, especially where dust may be formed.[1]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly before breaks and at the end of each workday.[1]
Disposal Plan:
-
Waste Collection: Collect waste material in suitable, closed containers clearly labeled for chemical waste.[1]
-
Professional Disposal: Do not dispose of this material in standard waste or down the drain.[1] Arrange for a licensed professional waste disposal service to handle the disposal.[1]
-
Incineration: The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
